Product packaging for 2,4,6-Tribromophenyl caproate(Cat. No.:CAS No. 16732-09-5)

2,4,6-Tribromophenyl caproate

Cat. No.: B103796
CAS No.: 16732-09-5
M. Wt: 428.94 g/mol
InChI Key: WKADNUIXFNFRSW-UHFFFAOYSA-N
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Description

2,4,6-Tribromophenyl Hexanoate is a brominated compound primarily utilized as an effective flame retardant in various industrial and materials science applications . It is incorporated into polymers and plastics, such as those used in electronics, construction, and automotive industries, to enhance their fire resistance and inhibit combustion . Its application extends to coatings and adhesives, helping manufacturers comply with fire safety regulations . From a research perspective, this compound is of significant interest in environmental science for studying the fate and biodegradation of brominated flame retardants (BFRs) . As a derivative of 2,4,6-tribromophenol (TBP), a widely used BFR intermediate, it serves as a relevant model compound in microbial detoxification studies . Researchers investigate how microbes, such as certain Cupriavidus species, employ consecutive oxidative and hydrolytic debromination pathways to break down such persistent environmental pollutants, providing insights into bioremediation strategies .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H13Br3O2 B103796 2,4,6-Tribromophenyl caproate CAS No. 16732-09-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,4,6-tribromophenyl) hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13Br3O2/c1-2-3-4-5-11(16)17-12-9(14)6-8(13)7-10(12)15/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKADNUIXFNFRSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)OC1=C(C=C(C=C1Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Br3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10340762
Record name 2,4,6-Tribromophenyl hexanoate
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Molecular Weight

428.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16732-09-5
Record name 2,4,6-Tribromophenyl hexanoate
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Record name 2,4,6-Tribromophenyl Hexanoate
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Foundational & Exploratory

2,4,6-Tribromophenyl caproate chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential applications of 2,4,6-Tribromophenyl (B11824935) caproate. The information is intended for researchers, scientists, and professionals involved in drug development and chemical research.

Chemical Identity and Structure

2,4,6-Tribromophenyl caproate, also known as (2,4,6-tribromophenyl) hexanoate, is an organic compound belonging to the class of phenyl esters.[1] Its structure consists of a 2,4,6-tribromophenol (B41969) moiety esterified with caproic acid (hexanoic acid).

Molecular Structure:

The canonical SMILES representation of the molecule is CCCCCC(=O)OC1=C(C=C(C=C1Br)Br)Br.[2]

Below is a diagram illustrating the logical relationship between the constituent parts of this compound.

cluster_main This compound cluster_reactants Precursors This compound This compound 2,4,6-Tribromophenol 2,4,6-Tribromophenol 2,4,6-Tribromophenol->this compound Esterification Caproic Acid Caproic Acid Caproic Acid->this compound Esterification

Caption: Logical diagram of the precursors of this compound.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₂H₁₃Br₃O₂[2]
Molecular Weight 428.94 g/mol [1][2]
CAS Number 16732-09-5[2]
IUPAC Name (2,4,6-tribromophenyl) hexanoate[1]
Appearance Colorless to light yellow liquid[2]
Density 1.77 g/cm³[2]
Solubility Soluble in DMSO (≥ 50 mg/mL)[2]
Melting Point Not available
Boiling Point Not available

Experimental Protocols

Proposed Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not available in the cited literature, a general method can be proposed based on standard esterification procedures. The synthesis involves the reaction of 2,4,6-tribromophenol with a derivative of caproic acid, such as caproyl chloride, in the presence of a base.

Materials:

  • 2,4,6-tribromophenol

  • Caproyl chloride

  • Pyridine (B92270) (or another suitable base)

  • Anhydrous dichloromethane (B109758) (or other suitable aprotic solvent)

  • Hydrochloric acid (dilute aqueous solution)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Procedure:

  • Dissolve 2,4,6-tribromophenol in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add pyridine to the solution and cool the mixture in an ice bath.

  • Slowly add caproyl chloride dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).

  • Quench the reaction by adding dilute hydrochloric acid.

  • Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure this compound.

The following diagram illustrates a generalized workflow for this proposed synthesis.

Start Start Dissolve 2,4,6-tribromophenol & Pyridine in DCM Dissolve 2,4,6-tribromophenol & Pyridine in DCM Start->Dissolve 2,4,6-tribromophenol & Pyridine in DCM Cool to 0°C Cool to 0°C Dissolve 2,4,6-tribromophenol & Pyridine in DCM->Cool to 0°C Add Caproyl Chloride Add Caproyl Chloride Cool to 0°C->Add Caproyl Chloride React at RT React at RT Add Caproyl Chloride->React at RT Work-up (Acid/Base Wash) Work-up (Acid/Base Wash) React at RT->Work-up (Acid/Base Wash) Dry & Concentrate Dry & Concentrate Work-up (Acid/Base Wash)->Dry & Concentrate Purify (Chromatography) Purify (Chromatography) Dry & Concentrate->Purify (Chromatography) Product Product Purify (Chromatography)->Product

Caption: Proposed workflow for the synthesis of this compound.

Biological Activity and Potential Applications

The general mechanisms of action for common antifungal agents are depicted in the diagram below. The specific pathway for this compound has not been elucidated.

cluster_fungal_cell Fungal Cell cluster_synthesis Biosynthesis Cell Wall Cell Wall Cell Membrane Cell Membrane Nucleus Nucleus Ergosterol Synthesis Ergosterol Synthesis Ergosterol Synthesis->Cell Membrane Glucan Synthesis Glucan Synthesis Glucan Synthesis->Cell Wall DNA/RNA Synthesis DNA/RNA Synthesis DNA/RNA Synthesis->Nucleus Polyenes Polyenes Polyenes->Cell Membrane Binds to Ergosterol Azoles Azoles Azoles->Ergosterol Synthesis Inhibits Echinocandins Echinocandins Echinocandins->Glucan Synthesis Inhibits Flucytosine Flucytosine Flucytosine->DNA/RNA Synthesis Inhibits

Caption: General mechanisms of action for common classes of antifungal agents.

Safety and Handling

For detailed safety and handling information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier. As a brominated organic compound, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a brominated phenyl ester with documented antifungal properties. While comprehensive data on its physical properties and a detailed, published synthesis protocol are limited, this guide provides a summary of the available information and a proposed synthetic route. Further research is warranted to fully characterize its physicochemical properties, elucidate its precise mechanism of antifungal action, and explore its potential therapeutic applications.

References

Synthesis of 2,4,6-Tribromophenyl Caproate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2,4,6-Tribromophenyl caproate, a molecule of interest for its potential applications. This document outlines two primary synthetic pathways, commencing with the synthesis of the key intermediate, 2,4,6-Tribromophenol, followed by its esterification to the final product. Detailed experimental protocols for each step are provided, drawing from established chemical principles. Quantitative data, including physical properties and spectral information, are summarized for clarity. Additionally, this guide includes graphical representations of the synthetic workflows to facilitate a deeper understanding of the processes involved.

Introduction

This compound, also known as 2,4,6-Tribromophenyl hexanoate, is an aromatic ester with potential applications in various fields of chemical and pharmaceutical research. Its synthesis involves a two-step process: the bromination of phenol (B47542) to produce 2,4,6-Tribromophenol, followed by the esterification of this intermediate with caproic acid or a derivative thereof. This guide details the established methodologies for these transformations, providing researchers with the necessary information to synthesize and characterize this compound.

Synthesis Pathways

The synthesis of this compound can be logically divided into two core stages:

  • Stage 1: Synthesis of 2,4,6-Tribromophenol. This is typically achieved through the electrophilic aromatic substitution of phenol with bromine.

  • Stage 2: Esterification of 2,4,6-Tribromophenol. Due to the steric hindrance of the tribrominated phenol, this step requires robust esterification methods. Two primary approaches are considered: Acylation with Hexanoyl Chloride and Steglich Esterification.

The overall synthetic workflow is depicted below:

Synthesis_Workflow Phenol Phenol TBP 2,4,6-Tribromophenol Phenol->TBP Bromination TBP_Caproate This compound TBP->TBP_Caproate Esterification Caproic_Acid Caproic Acid / Hexanoyl Chloride Caproic_Acid->TBP_Caproate

Overall synthesis workflow for this compound.

Experimental Protocols

Stage 1: Synthesis of 2,4,6-Tribromophenol

Reaction: Phenol is reacted with an excess of bromine in a suitable solvent to yield 2,4,6-Tribromophenol.

Materials:

  • Phenol

  • Bromine

  • Water or Glacial Acetic Acid

  • Sodium bisulfite solution (for quenching excess bromine)

  • Ethanol (B145695) (for recrystallization)

Procedure:

  • In a well-ventilated fume hood, dissolve phenol in water or glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the flask in an ice bath.

  • Slowly add a solution of bromine in the same solvent dropwise to the stirred phenol solution. An excess of bromine is typically used to ensure complete tribromination.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time to ensure the reaction goes to completion.

  • Quench the excess bromine by adding a saturated solution of sodium bisulfite until the reddish-brown color of bromine disappears.

  • The white precipitate of 2,4,6-Tribromophenol is then collected by vacuum filtration.

  • Wash the crude product with cold water to remove any remaining salts.

  • Recrystallize the crude product from ethanol to obtain pure 2,4,6-Tribromophenol as white needles.

  • Dry the purified product under vacuum.

Quantitative Data for 2,4,6-Tribromophenol:

PropertyValue
Molecular Formula C₆H₃Br₃O
Molecular Weight 330.80 g/mol
Appearance White crystalline solid
Melting Point 92-95 °C
Solubility Soluble in ethanol, ether, and chloroform. Sparingly soluble in water.
Stage 2: Esterification of 2,4,6-Tribromophenol

Two effective methods for the esterification of the sterically hindered 2,4,6-Tribromophenol are presented below.

This method involves the reaction of 2,4,6-Tribromophenol with hexanoyl chloride in the presence of a base to neutralize the HCl byproduct.

Materials:

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4,6-Tribromophenol in anhydrous DCM.

  • Add pyridine or triethylamine (as a base) to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add hexanoyl chloride dropwise to the stirred solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate).

Acylation_Workflow cluster_reactants Reactants TBP 2,4,6-Tribromophenol Reaction_Vessel Reaction in Anhydrous DCM TBP->Reaction_Vessel Hexanoyl_Chloride Hexanoyl Chloride Hexanoyl_Chloride->Reaction_Vessel Base Pyridine / Et3N Base->Reaction_Vessel Workup Aqueous Workup (HCl, NaHCO3, Brine) Reaction_Vessel->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Workflow for acylation of 2,4,6-Tribromophenol with hexanoyl chloride.

This method utilizes a carbodiimide (B86325) coupling agent (e.g., DCC or EDC) and a nucleophilic catalyst (DMAP) to facilitate the esterification under mild conditions.[1][2]

Materials:

  • 2,4,6-Tribromophenol

  • Caproic acid (Hexanoic acid)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (DCM)

  • Hexane (for removal of dicyclohexylurea)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a dry round-bottom flask, dissolve caproic acid, 2,4,6-Tribromophenol, and a catalytic amount of DMAP in anhydrous DCM under an inert atmosphere.

  • Cool the solution in an ice bath.

  • Add a solution of DCC or EDC in anhydrous DCM dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature overnight, monitoring its progress by TLC.

  • If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the solid with a small amount of cold DCM.

  • Combine the filtrates and concentrate under reduced pressure.

  • If DCU is still present, dissolve the residue in a minimal amount of DCM and add hexane to precipitate the remaining DCU. Filter and concentrate the filtrate.

  • If using EDC, proceed directly to the aqueous workup after the reaction is complete.

  • Dilute the reaction mixture with DCM and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Steglich_Esterification_Workflow cluster_reactants Reactants TBP 2,4,6-Tribromophenol Reaction_Vessel Reaction in Anhydrous DCM TBP->Reaction_Vessel Caproic_Acid Caproic Acid Caproic_Acid->Reaction_Vessel DCC_EDC DCC / EDC DCC_EDC->Reaction_Vessel DMAP DMAP (catalyst) DMAP->Reaction_Vessel DCU_Removal DCU Filtration (if DCC used) Reaction_Vessel->DCU_Removal Workup Aqueous Workup (HCl, NaHCO3, Brine) Reaction_Vessel->Workup EDC path DCU_Removal->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Workflow for Steglich esterification of 2,4,6-Tribromophenol.

Product Characterization

The final product, this compound, should be characterized to confirm its identity and purity.

Quantitative Data for this compound:

PropertyValue
Molecular Formula C₁₂H₁₃Br₃O₂
Molecular Weight 428.94 g/mol
CAS Number 16732-09-5
Appearance Colorless to light yellow liquid
Density ~1.77 g/cm³[3]

Spectroscopic Data:

TechniqueData
¹H NMR The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the tribromophenyl group and the aliphatic protons of the caproate chain.[4]
¹³C NMR The carbon NMR spectrum will show distinct signals for the carbons in the aromatic ring and the caproate moiety.
Mass Spectrometry The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of three bromine atoms.
Infrared (IR) The IR spectrum will exhibit a strong absorption band for the ester carbonyl (C=O) stretching vibration, typically around 1750-1770 cm⁻¹.

Conclusion

This technical guide has detailed two robust and reliable synthetic pathways for the preparation of this compound. The synthesis of the 2,4,6-Tribromophenol intermediate is a well-established process. For the subsequent esterification of this sterically hindered phenol, both acylation with hexanoyl chloride and the Steglich esterification method offer viable routes. The choice of method may depend on the availability of reagents and the desired reaction conditions. The provided experimental protocols and characterization data will serve as a valuable resource for researchers in the fields of organic synthesis and drug development.

References

An In-depth Technical Guide to the Physical and Chemical Characteristics of 2,4,6-Tribromophenyl Hexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical characteristics of 2,4,6-tribromophenyl (B11824935) hexanoate (B1226103). It includes a detailed summary of its physicochemical properties, spectral data, a proposed experimental protocol for its synthesis, and a discussion of its potential biological activities based on related compounds. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and related fields who are interested in the properties and potential applications of this halogenated phenolic ester.

Chemical Identity and Physical Properties

2,4,6-Tribromophenyl hexanoate, also known as 2,4,6-tribromophenyl caproate, is a halogenated aromatic ester. Its core structure consists of a hexanoate group esterified with a 2,4,6-tribromophenol (B41969) moiety. The presence of three bromine atoms on the phenyl ring significantly influences its physical and chemical properties.

Table 1: Physicochemical Properties of 2,4,6-Tribromophenyl Hexanoate

PropertyValueSource
IUPAC Name 2,4,6-tribromophenyl hexanoate[1]
Synonyms This compound, Hexanoic acid, 2,4,6-tribromophenyl ester[2][3]
CAS Number 16732-09-5[1]
Molecular Formula C₁₂H₁₃Br₃O₂[1]
Molecular Weight 428.94 g/mol [1]
Physical State Colorless to light yellow liquid[2][4]
Boiling Point Not available
Specific Gravity Not available
Refractive Index Not available
Solubility in DMSO ≥ 50 mg/mL (116.57 mM)[2]

Spectral Data

The structural elucidation of 2,4,6-tribromophenyl hexanoate is supported by various spectroscopic techniques. The following is a summary of expected and reported spectral data.

Table 2: Spectral Data of 2,4,6-Tribromophenyl Hexanoate

TechniqueData and Interpretation
¹H NMR Expected signals include those for the aliphatic chain of the hexanoate group (methyl, methylene (B1212753) protons) and the aromatic protons of the tribromophenyl ring.
¹³C NMR Expected signals include those for the carbonyl carbon of the ester, the aliphatic carbons of the hexanoate, and the aromatic carbons of the tribromophenyl ring. The carbons attached to bromine atoms would show characteristic shifts.
IR Spectroscopy Key expected absorptions include a strong C=O stretching vibration for the ester group (around 1760 cm⁻¹), C-O stretching vibrations, and aromatic C-H and C=C stretching vibrations.
Mass Spectrometry The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of three bromine atoms.

Note: Specific spectral data can be found in various chemical databases.[1]

Experimental Protocols

Synthesis of 2,4,6-Tribromophenyl Hexanoate

The synthesis of 2,4,6-tribromophenyl hexanoate can be achieved via the esterification of 2,4,6-tribromophenol with hexanoyl chloride. This reaction, a variation of the Schotten-Baumann reaction, is a common method for preparing phenyl esters.[5][6][7]

Materials:

  • 2,4,6-tribromophenol

  • Hexanoyl chloride

  • Pyridine (B92270) (or another suitable base)

  • Anhydrous diethyl ether (or other suitable aprotic solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for organic synthesis (round-bottom flask, dropping funnel, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4,6-tribromophenol in anhydrous diethyl ether.

  • Add an equimolar amount of pyridine to the solution. Pyridine acts as a base to neutralize the HCl byproduct.

  • Cool the mixture in an ice bath.

  • Slowly add an equimolar amount of hexanoyl chloride to the stirred solution via a dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude 2,4,6-tribromophenyl hexanoate by column chromatography on silica (B1680970) gel.

Analytical Method for Characterization

A gas chromatography-mass spectrometry (GC-MS) method can be developed for the analysis of 2,4,6-tribromophenyl hexanoate.[8][9]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • A suitable capillary column (e.g., DB-5ms)

Procedure:

  • Prepare a standard solution of 2,4,6-tribromophenyl hexanoate of known concentration in a suitable solvent (e.g., hexane (B92381) or ethyl acetate).

  • Prepare the sample for analysis by dissolving it in the same solvent.

  • Set the GC oven temperature program, injector temperature, and MS parameters.

  • Inject the standard and sample solutions into the GC-MS.

  • Identify the peak for 2,4,6-tribromophenyl hexanoate based on its retention time and mass spectrum. The mass spectrum should show the characteristic isotopic pattern for a molecule containing three bromine atoms.

  • Quantify the amount of the compound in the sample by comparing its peak area to that of the standard.

Potential Biological Activity and Signaling Pathways

While there is no specific research on the biological activity of 2,4,6-tribromophenyl hexanoate, its structural similarity to other brominated phenols and brominated flame retardants (BFRs) suggests it may possess endocrine-disrupting properties.[10][11][12][13][14] Many brominated phenolic compounds are known to interfere with hormonal signaling pathways, particularly the thyroid and androgen systems.[10][11][12]

2,4,6-Tribromophenol, the precursor to the title compound, has been shown to disrupt the endocrine system by interfering with Ca²⁺ signaling in neuroendocrine cells and inhibiting thyroid hormone sulfotransferase activity.[10] It is plausible that 2,4,6-tribromophenyl hexanoate could be metabolized in vivo to release 2,4,6-tribromophenol, thus exerting similar effects.

Furthermore, several BFRs have been identified as androgen receptor (AR) antagonists.[12] They can bind to the AR and inhibit the action of endogenous androgens, potentially leading to adverse effects on reproductive health.

Based on this information, a potential signaling pathway for the endocrine-disrupting effects of 2,4,6-tribromophenyl hexanoate is proposed below.

endocrine_disruption_pathway cluster_cell Target Cell cluster_nucleus Nucleus TBP_Hex 2,4,6-Tribromophenyl Hexanoate Metabolism Metabolism (e.g., Esterases) TBP_Hex->Metabolism In_vivo In Vivo Exposure TBP 2,4,6-Tribromophenol (Metabolite) Metabolism->TBP AR Androgen Receptor (AR) TBP->AR Antagonistic Binding AR_Hormone AR-Hormone Complex AR->AR_Hormone Binds Hormone Androgen (e.g., Testosterone) Hormone->AR_Hormone ARE Androgen Response Element (DNA) AR_Hormone->ARE Binds to Gene_Transcription Gene Transcription (Inhibited) ARE->Gene_Transcription In_vivo->TBP_Hex

Potential endocrine disruption pathway for 2,4,6-tribromophenyl hexanoate.

The diagram above illustrates a hypothetical mechanism where 2,4,6-tribromophenyl hexanoate, after potential in vivo metabolism to 2,4,6-tribromophenol, acts as an antagonist to the androgen receptor, thereby inhibiting normal androgen-mediated gene transcription.

Experimental and Analytical Workflow

The following diagram outlines a general workflow for the synthesis, purification, and characterization of 2,4,6-tribromophenyl hexanoate, followed by an initial biological screening.

workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_bioassay Biological Screening start Starting Materials: 2,4,6-Tribromophenol Hexanoyl Chloride reaction Esterification Reaction (Schotten-Baumann conditions) start->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Pure 2,4,6-Tribromophenyl Hexanoate purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ms Mass Spectrometry product->ms ir IR Spectroscopy product->ir purity Purity Assessment (e.g., GC, HPLC) product->purity in_vitro In Vitro Assays (e.g., Receptor Binding, Enzyme Inhibition) product->in_vitro cell_based Cell-Based Assays (e.g., Reporter Gene Assays) in_vitro->cell_based data_analysis Data Analysis & Interpretation cell_based->data_analysis

General workflow for the synthesis, characterization, and biological evaluation.

Conclusion

2,4,6-Tribromophenyl hexanoate is a halogenated aromatic ester with well-defined physical and chemical properties that can be synthesized and characterized using standard organic chemistry techniques. While direct biological data is lacking, its structural relationship to known endocrine-disrupting compounds, such as other brominated phenols, suggests a potential for interaction with hormonal signaling pathways. Further research is warranted to fully elucidate its biological activity and toxicological profile. This guide provides a foundational resource for scientists interested in exploring this and related compounds.

References

Unraveling the Antifungal Mechanism of 2,4,6-Tribromophenyl caproate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Introduction

The emergence of drug-resistant fungal pathogens poses a significant threat to global health. This necessitates the exploration and characterization of novel antifungal agents with unique mechanisms of action. 2,4,6-Tribromophenyl caproate (also known as 2,4,6-Tribromophenyl hexanoate) has been identified as a compound with notable antifungal properties. This technical guide provides an in-depth analysis of its putative mechanism of action, supported by data from structurally related compounds, detailed experimental protocols, and visual representations of the proposed cellular interactions and research workflows. While direct mechanistic studies on this specific molecule are limited in publicly available literature, a robust hypothesis can be formulated by examining its core chemical features: a highly halogenated phenolic ring and a lipophilic ester chain.

Proposed Mechanism of Action

The antifungal activity of this compound is likely multifactorial, stemming from the synergistic effects of its tribromophenol head and caproate tail. The proposed mechanism centers on the disruption of fungal cell membrane integrity and function, potentially leading to inhibition of essential metabolic enzymes.

1.1. Cell Membrane Disruption

The primary mode of action is hypothesized to be the disruption of the fungal cell membrane. Phenolic compounds are known to interfere with membrane integrity.[1] The three bromine atoms on the phenyl ring significantly increase the lipophilicity of the molecule, facilitating its insertion into the lipid bilayer of the fungal cell membrane.[2] This integration disrupts the membrane's fluidity and structural organization.

The caproate (hexanoate) ester tail further enhances this lipophilic character, anchoring the molecule within the membrane. This disruption can lead to several detrimental effects:

  • Increased Permeability: The compromised membrane becomes permeable to ions and small molecules, leading to the leakage of essential cellular contents like electrolytes and sugars.[3]

  • Inhibition of Membrane-Bound Enzymes: The altered membrane environment can inhibit the function of crucial membrane-bound enzymes, including those involved in nutrient transport and cell wall synthesis.[1]

  • Ergosterol (B1671047) Biosynthesis Interference: Phenolic compounds have been shown to inhibit the biosynthesis of ergosterol, the primary sterol in fungal cell membranes, which is essential for maintaining membrane fluidity and integrity.[4][5] By disrupting the membrane, this compound may indirectly or directly interfere with enzymes in the ergosterol pathway, such as lanosterol (B1674476) 14α-demethylase.[6][7]

G Compound This compound Membrane Membrane Compound->Membrane 1. Insertion due to high lipophilicity Enzyme Enzyme Compound->Enzyme 3. Potential Enzyme Inhibition Ergosterol Ergosterol Membrane->Ergosterol 2a. Inhibition of ergosterol synthesis Leakage Leakage Membrane->Leakage 2b. Increased Permeability Death Death Ergosterol->Death Leads to Leakage->Death Leads to Enzyme->Death Leads to

1.2. Enzyme Inhibition

Beyond membrane disruption, bromophenols have been identified as inhibitors of specific fungal enzymes. A notable target is isocitrate lyase (ICL), a key enzyme in the glyoxylate (B1226380) cycle.[8][9] This cycle is essential for fungi to utilize two-carbon compounds for carbohydrate synthesis, particularly during host infection. Inhibition of ICL by the tribromophenol moiety would starve the fungal cell of essential nutrients, contributing to its death.

Quantitative Data: Antifungal Activity of Related Compounds

Compound ClassCompound ExampleFungal SpeciesMIC (µg/mL)Reference
Phenolic Acids Gallic AcidGanoderma boninense>8000 (PIRG 94%)¹[3]
p-Coumaric AcidAlternaria alternata1500[10]
Salicylic AcidVarious Bacteria/Fungi250 - 500[11]
Phenyl Esters Caffeic Acid Phenethyl Ester (CAPE)Candida auris1 - 64[12]
Bromophenols Bis(3-bromo-4,5-dihydroxyphenyl)methanoneCandida albicansNot specified (Potent ICL inhibitor)[9]
Brominated Furanones 4-bromo-5Z-(bromomethylene)-3-butylfuran-2-oneCandida albicans3[13]
Plant Extracts Vitis vinifera (Tendrils)Fusarium spp.250 - 300[4]

¹PIRG: Percentage Inhibition of Radial Growth. Concentration reflects the highest tested.

Experimental Protocols

To assess the antifungal activity and elucidate the mechanism of action of compounds like this compound, standardized methodologies are employed.

3.1. Protocol for Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) and European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines to determine the Minimum Inhibitory Concentration (MIC).[14][15]

Objective: To determine the lowest concentration of an antifungal agent that inhibits the visible growth of a fungus.

Materials:

  • 96-well microtiter plates

  • Fungal isolate (e.g., Candida albicans)

  • RPMI 1640 medium, buffered with MOPS

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Spectrophotometer or plate reader

  • Hemocytometer

  • Sterile PBS

Procedure:

  • Inoculum Preparation: a. Culture the fungal strain on an appropriate agar (B569324) plate (e.g., Sabouraud Dextrose Agar) for 24-48 hours. b. Suspend several colonies in sterile PBS. c. Adjust the cell suspension to a concentration of 1 x 10⁶ to 5 x 10⁶ cells/mL using a spectrophotometer and confirmed by a hemocytometer. d. Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL in the microtiter plate wells.

  • Compound Dilution: a. Prepare a stock solution of this compound. b. Perform serial two-fold dilutions of the compound in RPMI 1640 medium directly in the 96-well plate. The typical concentration range to test is 0.03 to 64 µg/mL. c. Include a positive control well (fungal inoculum, no compound) and a negative control well (medium only).

  • Inoculation and Incubation: a. Add the prepared fungal inoculum to each well (except the negative control). b. Seal the plate and incubate at 35°C for 24 to 48 hours.

  • MIC Determination: a. The MIC is determined as the lowest concentration of the compound at which there is no visible growth. For azoles and related compounds, this is often defined as the concentration that produces a ≥50% reduction in growth (turbidity) compared to the positive control.

G cluster_prep 1. Preparation cluster_assay 2. Assay Setup (96-Well Plate) cluster_analysis 3. Analysis p1 Culture Fungus on Agar Plate p2 Prepare Fungal Inoculum (e.g., 10^6 cells/mL) p1->p2 a1 Add Diluted Compound and Fungal Inoculum to Wells p2->a1 p3 Prepare Serial Dilutions of Test Compound p3->a1 a2 Incubate Plate (35°C, 24-48h) a1->a2 an1 Visually or Spectrophotometrically Assess Fungal Growth a2->an1 an2 Determine MIC: Lowest concentration with no visible growth an1->an2

3.2. Protocol for Assessing Cell Membrane Integrity

Objective: To determine if the test compound causes leakage of intracellular components.

Materials:

  • Fungal culture treated with the test compound (at MIC and sub-MIC concentrations)

  • Conductivity meter

  • Spectrophotometer

  • Reagents for specific leakage assays (e.g., for sugar or potassium detection)

Procedure (Electrolyte Leakage):

  • Grow the fungus in liquid culture to the mid-log phase.

  • Harvest and wash the cells with deionized water.

  • Resuspend the cells in deionized water and expose them to various concentrations of this compound. Include a no-compound control.

  • Incubate the suspensions at room temperature.

  • At various time points (e.g., 0, 30, 60, 120 minutes), measure the conductivity of the supernatant using a conductivity meter.

  • An increase in conductivity in the treated samples compared to the control indicates leakage of electrolytes and a compromised cell membrane.

Conclusion

While the precise molecular targets of this compound are yet to be definitively identified, a strong, evidence-based hypothesis points to a mechanism centered on the disruption of the fungal cell membrane. The lipophilic nature of the tribrominated phenyl ring and the caproate ester chain likely drives its accumulation within the lipid bilayer, leading to increased permeability, loss of essential cellular components, and inhibition of membrane-associated functions, including ergosterol biosynthesis. Furthermore, the potential for direct inhibition of key metabolic enzymes like isocitrate lyase presents an additional antifungal pathway. The data from related phenolic and brominated compounds support its potential as a potent antifungal agent. Further research employing the outlined protocols is necessary to fully validate this proposed mechanism and explore the therapeutic potential of this compound.

References

In-Depth Technical Guide: Toxicological Profile of 2,4,6-Tribromophenol (TBP)

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Data Availability

A comprehensive review of publicly available scientific literature and toxicological databases reveals a significant lack of specific data for the toxicological profile of 2,4,6-Tribromophenyl caproate . The majority of existing research focuses on the related compound, 2,4,6-Tribromophenol (B41969) (TBP) , from which this compound is derived.

Therefore, this technical guide will provide an in-depth toxicological profile of 2,4,6-Tribromophenol (TBP). While these compounds are structurally related, it is crucial to note that their toxicological properties may differ. The information presented herein for TBP should not be directly extrapolated to this compound without further investigation.

This guide provides a comprehensive overview of the toxicological profile of 2,4,6-Tribromophenol (TBP), designed for researchers, scientists, and drug development professionals.

Executive Summary

2,4,6-Tribromophenol (TBP) is a brominated phenol (B47542) used as a flame retardant, a fungicide, and an intermediate in chemical synthesis.[1] It is also a naturally occurring substance in some marine organisms.[1][2][3] Due to its widespread use and environmental presence, understanding its toxicological profile is essential. TBP has been shown to be rapidly absorbed and excreted.[4][5][6] Acute toxicity is moderate, and it is considered an eye irritant and a skin sensitizer.[4] Subchronic and developmental toxicity studies in rodents have identified the liver and kidney as target organs and have established No-Observed-Adverse-Effect Levels (NOAELs).[4][7] Genotoxicity findings are mixed, with some evidence of chromosomal aberrations in vitro.[4] Carcinogenicity data in humans are not available.[7] Mechanistic studies suggest that TBP can interfere with cellular signaling pathways, including calcium signaling and thyroid hormone transport.[3][8][9]

Physicochemical Properties

PropertyValueReference
CAS Number 118-79-6[4][10]
Molecular Formula C₆H₃Br₃O[10]
Molecular Weight 330.83 g/mol [11]
Appearance Soft off-white to pink flakes[11]
Solubility Partly miscible in water; Soluble in alcohol, chloroform, ether, glycerol (B35011) oils, and caustic alkali solutions[11]

Toxicokinetics

Absorption, Distribution, Metabolism, and Excretion (ADME)

Studies in rats indicate that TBP is rapidly absorbed after oral administration and is primarily excreted in the urine within 24 hours.[4][5][6] The half-life in blood has been reported to be approximately 2.03 hours in rats.[12] After intravenous administration in female rats, about 61% of the dose was recovered in the urine after 4 hours, and 89-94% within 24 hours.[5][6] Fecal excretion accounted for about 5% of the dose.[5][6] Oral bioavailability in rats is estimated to be between 23% and 27%.[5][6] TBP can also be absorbed through the skin.[5][6]

Metabolism of TBP in rodents involves glucuronidation and sulfation.[5][6] The parent compound, TBP, along with TBP-glucuronide and TBP-sulfate, have been identified in the urine.[5][6] Bile contains TBP-glucuronide, while feces contain the parent TBP.[5][6] In rice plants, metabolism is more extensive, involving debromination, hydroxylation, methylation, coupling reactions, sulfation, and glycosylation.[13]

Bioaccumulation

The bioconcentration factor (BCF) for TBP in fish has been reported to be as high as 513, suggesting a potential for bioaccumulation.[4] However, repeated oral dosing studies in rats did not show evidence of bioaccumulation or alteration of its own metabolism.[5][6]

Toxicological Data

Acute Toxicity
EndpointSpeciesRouteValueReference
LD₅₀RatOral1486 mg/kg bw[4]
LD₅₀RatDermal> 2000 mg/kg bw[4]
LC₅₀RatInhalation> 50,000 mg/m³[4]
LC₅₀ (96h)Cyprinus carpio (Carp)Water1.1 mg/L[4]
EC₅₀ (48h)Daphnia magnaWater0.26 mg/L[4]
Subchronic Toxicity

A combined repeated dose toxicity study with a reproduction/developmental toxicity screening test in rats identified a NOAEL of 100 mg/kg/day.[4][7] At higher doses (300 mg/kg/day and above), effects such as salivation, increased serum creatinine, and at 1000 mg/kg/day, suppressed body weight gain and increased liver weight were observed.[4][7]

Genotoxicity

The genotoxicity of TBP is not fully elucidated. It has tested negative in in vitro gene mutation studies in bacteria (Ames test).[4] However, an in vitro chromosomal aberration test was positive with and without metabolic activation.[4]

Carcinogenicity

There are no studies available on the carcinogenic effects of TBP in humans.[7] The International Agency for Research on Cancer (IARC) has not classified TBP with respect to its carcinogenicity to humans.[7]

Reproductive and Developmental Toxicity

In a combined repeated dose and reproductive/developmental toxicity screening test in rats, the NOAEL for reproduction/developmental toxicity was determined to be 300 mg/kg/day.[4] At 1000 mg/kg/day, there was a decrease in neonatal viability and body weight.[4][7] In a pilot teratology study in rats, a dose of 3000 mg/kg/day was lethal to pregnant females after one day of treatment.[14] The LOAEL for maternal and fetal toxicity was 1000 mg/kg-day based on decreased maternal weight gain and fetal viability, with a NOAEL of 300 mg/kg-day.[7] Oral exposure of adult zebrafish to TBP in feed at 3300 µg/g resulted in reduced fertilization success and disturbed gonad morphology.[2]

Mechanism of Action and Signaling Pathways

TBP has been shown to interact with several biological systems, suggesting multiple potential mechanisms of toxicity.

Disruption of Calcium Signaling

In neuroendocrine (PC12) cells, TBP selectively decreases calcium entry through voltage-dependent calcium channels, with a half-maximal inhibitory concentration (IC₅₀) of 28 ± 19 µM for the reduction of calcium channel currents.[8] This disruption of calcium homeostasis can have widespread effects on cellular function.

G TBP 2,4,6-Tribromophenol (TBP) Ca_Channel Voltage-Gated Calcium Channels (L-type and N-type) TBP->Ca_Channel Inhibits Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Cell_Response Altered Cellular Responses Ca_Influx->Cell_Response

Figure 1: Inhibition of voltage-gated calcium channels by TBP.

Interaction with Thyroid Hormone Transport

TBP can bind to the thyroid hormone transport protein transthyretin (TTR), potentially disrupting thyroid hormone signaling.[3][12] This interaction could be a mechanism for endocrine-disrupting effects.

Neurotoxicity

In vitro studies using human neuroblastoma (SH-SY5Y) cells have shown that TBP can induce differentiation at low concentrations (starting from 0.1 µM) and apoptosis at higher concentrations (from 12.5 µM).[15] These findings suggest a potential for neurodevelopmental toxicity.

Experimental Protocols

Combined Repeated Dose and Reproductive/Developmental Toxicity Screening Test (OECD TG 422)

This protocol was used to assess the subchronic and reproductive toxicity of TBP in rats.[4]

  • Test System: SD (Crj: CD) rats.

  • Administration: Gavage.

  • Dose Levels: 0 (corn oil vehicle), 100, 300, and 1000 mg/kg/day.

  • Dosing Period: Males were dosed for 48 days (starting 14 days before mating). Females were dosed for 41 to 45 days (starting 14 days before mating through gestation and lactation).

  • Observations: Clinical signs, body weight, food consumption, hematology, clinical chemistry, organ weights, and histopathology were evaluated in the parental animals. Reproductive parameters (e.g., fertility, gestation length) and offspring viability and growth were also assessed.

G cluster_pre Pre-Mating (14 days) cluster_mating Mating cluster_post Post-Mating cluster_endpoints Endpoints Dosing_M Male Dosing Mating Mating Period Dosing_M->Mating Dosing_F Female Dosing Dosing_F->Mating Gestation Gestation Mating->Gestation Lactation Lactation Gestation->Lactation Parental Parental Toxicity Assessment Lactation->Parental Offspring Offspring Assessment Lactation->Offspring

Figure 2: Workflow for the OECD TG 422 study on TBP.

In Vitro Calcium Channel Current Measurement

This electrophysiological approach was used to investigate the effect of TBP on voltage-dependent calcium channels in PC12 cells.[8]

  • Test System: PC12 (rat pheochromocytoma) cells.

  • Method: Whole-cell patch-clamp technique.

  • Procedure:

    • PC12 cells are cultured and prepared for electrophysiological recording.

    • A glass micropipette filled with an internal solution is sealed onto the cell membrane.

    • The membrane patch under the pipette is ruptured to gain electrical access to the cell interior (whole-cell configuration).

    • Voltage steps are applied to the cell to activate voltage-dependent calcium channels.

    • The resulting inward calcium currents are measured.

    • TBP is applied at various concentrations to the external solution, and the effect on the calcium currents is recorded to determine the concentration-response relationship and IC₅₀ value.

Conclusion

2,4,6-Tribromophenol (TBP) is a compound with a complex toxicological profile. It is readily absorbed and excreted, with the liver and kidneys being the primary target organs in animal studies. While not showing strong evidence of mutagenicity, it has the potential to cause chromosomal aberrations. Reproductive and developmental effects are observed at high doses. Mechanistic data point towards the disruption of calcium signaling and potential endocrine disruption as key modes of action. The lack of carcinogenicity data is a significant knowledge gap. The information presented for TBP provides a basis for understanding the potential hazards of related brominated phenols, but further research is imperative to delineate the specific toxicological profile of this compound.

References

Biodegradation of 2,4,6-Tribromophenyl caproate in Soil and Water: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature explicitly detailing the biodegradation of 2,4,6-Tribromophenyl caproate is limited. This guide synthesizes information on the biodegradation of its constituent components, 2,4,6-Tribromophenol (TBP) and caproic acid, to propose a hypothetical degradation pathway and relevant experimental protocols.

Introduction

This compound is an aromatic ester used as an anti-fungal agent.[1] As an organic compound introduced into the environment, understanding its biodegradation is crucial for assessing its environmental fate and potential risks. This technical guide provides an in-depth overview of the predicted biodegradation of this compound in soil and water, intended for researchers, scientists, and drug development professionals. The proposed pathway involves an initial enzymatic hydrolysis of the ester bond, followed by the degradation of the resulting 2,4,6-Tribromophenol (TBP) and caproic acid.

Hypothetical Biodegradation Pathway

The biodegradation of this compound is hypothesized to be a two-stage process initiated by the cleavage of the ester linkage, a common step in the degradation of phthalate (B1215562) esters in soil.[2]

Stage 1: Hydrolysis

Microbial carboxylic ester hydrolases (esterases) present in soil and water are expected to catalyze the hydrolysis of this compound.[3] This reaction would yield 2,4,6-Tribromophenol (TBP) and caproic acid.

Stage 2: Degradation of Intermediates

  • 2,4,6-Tribromophenol (TBP) Degradation: Following hydrolysis, TBP is subject to further microbial degradation. Studies have shown that TBP can be degraded by various microorganisms, such as Ochrobactrum sp. and Cupriavidus sp.[4][5] The degradation can proceed through different mechanisms, including:

    • Reductive dehalogenation: Sequential removal of bromine atoms. For instance, Ochrobactrum sp. strain TB01 has been shown to convert TBP to phenol (B47542) through 2,4-dibromophenol (B41371) and 2-bromophenol (B46759) intermediates.[4]

    • Oxidative dehalogenation: Involving monooxygenases that can lead to the formation of brominated hydroquinones, which are then subject to ring cleavage.[5]

  • Caproic Acid Degradation: Caproic acid is a medium-chain fatty acid that can be utilized by a wide range of microorganisms as a carbon and energy source. It is typically degraded through the β-oxidation pathway to acetyl-CoA, which then enters the citric acid cycle. Various bacteria, including Clostridium species, are known to be involved in both the production and degradation of caproic acid.[4]

The following diagram illustrates the proposed biodegradation pathway:

Biodegradation_Pathway TBC This compound Hydrolysis Esterase-mediated Hydrolysis TBC->Hydrolysis TBP 2,4,6-Tribromophenol (TBP) Hydrolysis->TBP CaproicAcid Caproic Acid Hydrolysis->CaproicAcid ReductiveDebromination Reductive Debromination TBP->ReductiveDebromination BetaOxidation β-Oxidation CaproicAcid->BetaOxidation DBP Dibromophenols ReductiveDebromination->DBP BP Bromophenols DBP->BP Phenol Phenol BP->Phenol RingCleavage1 Ring Cleavage Phenol->RingCleavage1 Metabolites1 Central Metabolites RingCleavage1->Metabolites1 AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA TCA TCA Cycle AcetylCoA->TCA CO2_H2O CO2 + H2O TCA->CO2_H2O

Hypothetical biodegradation pathway of this compound.

Experimental Protocols

This section outlines detailed methodologies for key experiments to investigate the biodegradation of this compound.

Soil/Water Sample Collection and Preparation
  • Soil: Collect topsoil samples (0-15 cm depth) from a site with no known history of contamination with brominated compounds. Sieve the soil (2 mm mesh) to remove stones and large debris. Store at 4°C before use.

  • Water: Collect surface water samples from a river or lake. Filter through a 0.45 µm membrane to remove suspended particles.

Biodegradation Microcosm Setup
  • Soil Microcosms:

    • Weigh 100 g of fresh soil into 250 mL glass flasks.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetone).

    • Spike the soil to a final concentration (e.g., 10 mg/kg) of the test compound, ensuring the solvent evaporates completely.

    • Adjust the moisture content to 60% of the water-holding capacity with sterile deionized water.

    • Incubate the flasks in the dark at a controlled temperature (e.g., 25°C).

    • Include sterile controls (autoclaved soil) to assess abiotic degradation.

  • Water Microcosms:

    • Dispense 100 mL of the filtered water sample into 250 mL glass flasks.

    • Spike with this compound from a stock solution to a final concentration (e.g., 1 mg/L).

    • Incubate on a shaker (120 rpm) in the dark at a controlled temperature (e.g., 25°C).

    • Include sterile controls (autoclaved water).

The following diagram illustrates the experimental workflow for the microcosm studies:

Experimental_Workflow cluster_setup Microcosm Setup cluster_analysis Analysis Soil Soil Sample Spiking Spike with This compound Soil->Spiking Water Water Sample Water->Spiking Incubation Incubation (Controlled Conditions) Spiking->Incubation Sampling Periodic Sampling Incubation->Sampling Extraction Solvent Extraction Sampling->Extraction Analysis GC-MS / LC-MS Analysis Extraction->Analysis Data Data Interpretation Analysis->Data

Experimental workflow for biodegradation studies.
Chemical Analysis

  • Extraction:

    • Soil: Extract this compound and its metabolites from soil samples using an accelerated solvent extraction (ASE) or ultrasound-assisted extraction (UAE) with a suitable solvent mixture (e.g., hexane/acetone).

    • Water: Use solid-phase extraction (SPE) with C18 cartridges to extract the analytes from water samples.

  • Analysis:

    • Quantify the parent compound and its degradation products using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[6][7] Method validation should be performed to determine the limit of detection, limit of quantification, and recovery.

Esterase Activity Assay

To confirm the initial hydrolysis step, a soil esterase activity assay can be performed.

  • Principle: This assay is based on the colorimetric determination of p-nitrophenol released from the hydrolysis of p-nitrophenyl acetate (B1210297) (a substrate analog).

  • Procedure:

    • Incubate a small amount of soil (e.g., 1 g) with a solution of p-nitrophenyl acetate in a modified universal buffer (pH 7.5).

    • After a defined incubation period (e.g., 1 hour) at a specific temperature (e.g., 37°C), stop the reaction.

    • Extract the p-nitrophenol and measure its absorbance at 400 nm.

    • Calculate the enzyme activity based on a standard curve of p-nitrophenol.

Data Presentation

The following tables summarize hypothetical quantitative data for the biodegradation of this compound, based on typical degradation patterns of related compounds.

Table 1: Hypothetical Degradation of this compound in Soil (Initial Concentration = 10 mg/kg)

Time (days)This compound (mg/kg)2,4,6-Tribromophenol (mg/kg)Caproic Acid (mg/kg)
010.00.00.0
76.52.81.1
143.24.10.5
281.13.5< 0.1
56< 0.11.2< 0.1

Table 2: Hypothetical Degradation of this compound in Water (Initial Concentration = 1 mg/L)

Time (days)This compound (mg/L)2,4,6-Tribromophenol (mg/L)Caproic Acid (mg/L)
01.000.000.00
30.580.330.13
70.210.450.06
140.050.38< 0.01
21< 0.010.15< 0.01

Conclusion

The biodegradation of this compound in soil and water is likely to proceed via an initial ester hydrolysis to form 2,4,6-Tribromophenol and caproic acid, which are then further degraded by microorganisms. The experimental protocols and analytical methods described in this guide provide a framework for investigating the environmental fate of this compound. Further research is needed to isolate and characterize the specific microorganisms and enzymes involved in this process and to determine the actual degradation rates and pathways under various environmental conditions.

References

Solubility Profile of 2,4,6-Tribromophenyl Caproate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available solubility data for 2,4,6-Tribromophenyl (B11824935) caproate (CAS No. 16732-09-5). Due to the limited publicly available quantitative data for this specific compound, this guide also includes solubility information for the structurally related precursor, 2,4,6-Tribromophenol, to provide a broader context for formulation and development. Furthermore, a standardized experimental protocol for determining thermodynamic solubility is detailed, offering a robust methodology for in-house data generation.

Physicochemical Properties Overview

2,4,6-Tribromophenyl caproate, also known as 2,4,6-tribromophenyl hexanoate, is an anti-fungal agent.[1] It presents as a colorless to light yellow liquid.[2] Key physicochemical data are summarized below.

PropertyValueSource
CAS Number 16732-09-5[1]
Molecular Formula C₁₂H₁₃Br₃O₂[1][2]
Molecular Weight 428.94 g/mol [1][2]
Appearance Colorless to light yellow liquid[1][2]

Solubility Data

Comprehensive solubility data for this compound is not widely published. The available information is summarized in the table below.

This compound Solubility

The only available data point indicates its solubility in a common polar aprotic solvent, Dimethyl sulfoxide (B87167) (DMSO).

SolventTemperatureSolubilityNotes
DMSONot Specified≥ 50 mg/mL (116.57 mM)Saturation was not reached at this concentration. It is noted that hygroscopic DMSO can significantly impact the solubility.[1]
Solubility of 2,4,6-Tribromophenol (Related Compound)

To aid researchers, the solubility profile of the related compound 2,4,6-Tribromophenol (CAS No. 118-79-6) is provided. This compound is a solid and its solubility characteristics can offer insights into the behavior of its ester derivatives.

SolventTemperatureSolubilityNotes
Water15 °C70 mg/LAlso cited as soluble in 14,000 parts water at 15 °C.
AlcoholNot SpecifiedSolubleQualitative data.
ChloroformNot SpecifiedSolubleQualitative data.
EtherNot SpecifiedSolubleQualitative data.
Caustic Alkaline SolutionsNot SpecifiedSolubleQualitative data.

Experimental Protocol for Solubility Determination

The following section outlines a detailed, generalized methodology for determining the thermodynamic equilibrium solubility of a compound like this compound, based on the widely accepted shake-flask method.[3][4] This protocol is designed to provide a reliable and reproducible means of generating accurate solubility data.

Objective

To determine the saturation concentration of a test compound in a specific solvent at a controlled temperature.

Materials and Equipment
  • Test Compound (e.g., this compound)

  • Selected Solvents (e.g., water, ethanol, acetonitrile, hexane)

  • Glass vials or flasks with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE, chemically inert)

  • Calibrated analytical balance

  • High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

Procedure
  • Preparation: Add an excess amount of the test compound to a pre-weighed glass vial. The excess is critical to ensure that a saturated solution is achieved. A common approach is to use an amount that is at least 5-10 times the estimated solubility.

  • Solvent Addition: Add a precise volume of the desired solvent to the vial.

  • Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours.[4][5] Preliminary studies may be needed to determine the optimal equilibration time.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let undissolved material settle. To effectively separate the saturated solution from the excess solid, centrifuge the vials at a high speed.[3]

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Attach a chemically inert syringe filter and dispense the filtered saturated solution into a clean vial for analysis. This step is crucial to remove any remaining microscopic particles.[3]

  • Quantification:

    • Prepare a series of standard solutions of the test compound of known concentrations.

    • Generate a calibration curve using an appropriate analytical method, such as HPLC or UV-Vis spectrophotometry.[3][4]

    • Analyze the filtered supernatant sample to determine its concentration. The sample may require dilution to fall within the linear range of the calibration curve.

  • Data Reporting: The solubility is reported as the determined concentration of the saturated solution, typically in units of mg/mL or mol/L, at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the logical steps of the shake-flask solubility determination protocol.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis & Reporting A Add Excess Compound to Vial B Add Known Volume of Solvent A->B C Agitate at Constant Temperature (24-72h) B->C D Centrifuge to Pellet Excess Solid C->D E Filter Supernatant (e.g., 0.22 µm Syringe Filter) D->E F Quantify Concentration (e.g., HPLC, UV-Vis) E->F G Report Solubility (mg/mL or mol/L) F->G

Caption: Generalized workflow for the shake-flask equilibrium solubility determination method.

References

An In-depth Technical Guide to the Thermal Decomposition Products of 2,4,6-Tribromophenyl Caproate

Author: BenchChem Technical Support Team. Date: December 2025

Predicted Primary Thermal Decomposition of 2,4,6-Tribromophenyl Caproate

This compound is an ester of 2,4,6-tribromophenol (B41969) and caproic acid. The most probable initial step in its thermal decomposition is the cleavage of the ester bond. This would lead to the formation of 2,4,6-tribromophenol and derivatives of caproic acid, such as caproic anhydride (B1165640) and ketenes, through various potential reaction pathways.

Predicted Primary Thermal Decomposition of this compound TBC This compound Heat Heat TBC->Heat TBP 2,4,6-Tribromophenol Heat->TBP CA_deriv Caproic Acid Derivatives (e.g., Caproic Anhydride, Ketenes) Heat->CA_deriv

Caption: Predicted initial thermal decomposition of this compound.

Secondary Thermal Decomposition of 2,4,6-Tribromophenol

The primary decomposition product, 2,4,6-tribromophenol, is a well-studied brominated compound and is known to be a precursor to the formation of hazardous polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs) at elevated temperatures.[1][2] The thermal degradation of TBP can proceed through various complex reaction pathways including debromination, condensation, and cyclization.

The formation of PBDD/Fs from TBP is a significant environmental and health concern.[1][2] The pathways involve the generation of bromophenoxy radicals, which can then undergo condensation reactions. The yields of 2,3,7,8-substituted PBDD/Fs and 2,4,6,8-TBDF from the thermal reaction of 2,4,6-TBP have been reported to range from 0.067 to 10.3 ng/g and 0.207–9.68 ng/g, respectively.[1]

Simplified Formation Pathway of PBDD/Fs from 2,4,6-TBP TBP 2,4,6-Tribromophenol Heat Heat TBP->Heat Radicals Bromophenoxy Radicals Heat->Radicals Condensation Condensation & Cyclization Radicals->Condensation PBDDs PBDDs Condensation->PBDDs PBDFs PBDFs Condensation->PBDFs

Caption: Formation of PBDD/Fs from the thermal decomposition of 2,4,6-TBP.

Other Potential Thermal Decomposition Products

Studies on the thermal decomposition of various brominated flame retardants, including those that produce TBP as an intermediate, have identified a range of other products. These are likely to be present in the decomposition effluent of this compound.

Product ClassSpecific CompoundsReference
Brominated Phenols 2-Bromophenol, 4-Bromophenol, 2,4-Dibromophenol[3]
Inorganic Acids Hydrogen Bromide (HBr)[4][5]
Brominated Hydrocarbons Bromoethane, Bromo-pentane, Tribromomethane, Tetrabromomethane[3][6]
Aromatic Compounds Phenol, 1,3,5-Tribromobenzene[3]
Oxygenated Heterocycles Benzo[b]furan, 2-Methylbenzofuran, 5-Bromo-1-benzofuran[3]
Polycyclic Aromatic Hydrocarbons (PAHs) Various PAHs[1]

Experimental Protocols for Thermal Decomposition Studies

The investigation of thermal decomposition products typically involves controlled pyrolysis or combustion followed by sophisticated analytical techniques to identify and quantify the resulting compounds.

General Experimental Workflow for Thermal Decomposition Analysis Sample Sample (e.g., this compound) Furnace Pyrolysis/Combustion Furnace (e.g., 300-900°C, Inert/Oxidative Atmosphere) Sample->Furnace Collection Product Collection (e.g., Cold Trap, SPME) Furnace->Collection Analysis Chemical Analysis Collection->Analysis GCMS GC-MS Analysis->GCMS Separation & Identification FTIR FTIR Analysis->FTIR Functional Group Analysis TGA TGA/DSC Analysis->TGA Thermal Stability Data Data Analysis & Product Identification GCMS->Data FTIR->Data TGA->Data

Caption: A typical workflow for analyzing thermal decomposition products.

  • Apparatus: A common apparatus is a steady-state tube furnace or a pyrolyzer coupled to a gas chromatograph.[3]

  • Temperature: Decomposition studies are often conducted over a range of temperatures, typically from 300°C to 900°C, to simulate various fire conditions.[7] For instance, the thermal decomposition of 1,2-bis-(2,4,6-tribromophenoxy)ethane has been studied at 240°C and 340°C.[4]

  • Atmosphere: Experiments are performed in an inert atmosphere (e.g., nitrogen, helium) to study pyrolysis or in an oxidative atmosphere (e.g., air) to simulate combustion.[4][7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary technique for separating and identifying volatile and semi-volatile organic compounds in the decomposition products.[3] Chromatographic peaks are typically identified by comparing their mass spectra with a library such as the NIST MS Library.[3]

  • Fourier Transform Infrared Spectroscopy (FTIR): FTIR is used to identify the functional groups present in the gaseous or condensed-phase products.[3]

  • Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): TGA is used to determine the thermal stability and decomposition temperature range of the material, while DSC can provide information on the heat flow associated with thermal events.[4]

  • Solid Phase Microextraction (SPME): SPME is a sampling technique used to extract and concentrate analytes from the gas phase before GC-MS analysis.[3]

Conclusion

While direct experimental data for the thermal decomposition of this compound is lacking, a scientifically sound prediction of its behavior can be made based on the extensive research on its core structural component, 2,4,6-tribromophenol, and other related brominated flame retardants. The initial decomposition is expected to yield 2,4,6-tribromophenol, which can then undergo further reactions at elevated temperatures to form a complex mixture of brominated and non-brominated compounds, including the highly toxic PBDD/Fs. Further experimental investigation is warranted to fully characterize the thermal decomposition profile of this specific compound.

References

Methodological & Application

Application Notes: Analysis of 2,4,6-Tribromophenyl Caproate by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Tribromophenyl (B11824935) caproate, also known as 2,4,6-tribromophenyl hexanoate, is a brominated organic compound.[1] Due to its chemical structure, it belongs to a class of compounds that can be effectively analyzed using Gas Chromatography-Mass Spectrometry (GC-MS). This analytical technique offers high sensitivity and selectivity, making it suitable for the identification and quantification of such compounds in various matrices. These application notes provide a comprehensive protocol for the determination of 2,4,6-Tribromophenyl caproate using GC-MS, covering sample preparation, instrument parameters, and data analysis. The methodologies presented are based on established practices for the analysis of similar brominated flame retardants and related compounds.

Principle

The analytical method involves the extraction of this compound from the sample matrix, followed by separation and detection using GC-MS. The sample is first subjected to a suitable extraction and clean-up procedure to isolate the analyte and remove interfering matrix components. The extracted sample is then injected into the gas chromatograph, where the compound is volatilized and separated from other components based on its boiling point and affinity for the stationary phase of the GC column. The separated analyte then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, which is a unique fingerprint of the molecule, is used for identification and quantification.

Experimental Protocols

Apparatus and Reagents
  • Apparatus:

    • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

    • GC column: Agilent DB-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent[2]

    • Autosampler

    • Vortex mixer

    • Centrifuge

    • Syringe filters (0.45 µm)

    • Sample vials

    • Pipettes and general laboratory glassware

  • Reagents:

Sample Preparation

The choice of sample preparation method will depend on the sample matrix. Below are general protocols for solid and liquid samples.

A. Solid Samples (e.g., soil, sediment, tissue)

  • Extraction:

    • Weigh 1-5 g of the homogenized sample into a centrifuge tube.

    • Add 10 mL of a 1:1 (v/v) mixture of hexane and acetone.

    • Spike with the internal standard solution.

    • Vortex for 1 minute.

    • Sonicate for 15 minutes in an ultrasonic bath.

    • Centrifuge at 3000 rpm for 10 minutes.

    • Carefully transfer the supernatant to a clean tube.

    • Repeat the extraction process (steps 2-7) twice more with fresh solvent.

    • Combine the supernatants.

  • Clean-up (if necessary):

    • Pass the combined extract through a glass column containing anhydrous sodium sulfate to remove any residual water.

    • For complex matrices, a solid-phase extraction (SPE) clean-up may be required. A silica (B1680970) or Florisil cartridge can be used to remove polar interferences.

    • Elute the analyte from the SPE cartridge with a suitable solvent mixture (e.g., hexane:dichloromethane).

  • Concentration and Reconstitution:

    • Evaporate the cleaned extract to near dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume (e.g., 1 mL) of hexane.

    • The sample is now ready for GC-MS analysis.

B. Liquid Samples (e.g., water, plasma)

  • Liquid-Liquid Extraction (LLE):

    • Take a known volume (e.g., 10-50 mL) of the liquid sample in a separatory funnel.

    • Spike with the internal standard solution.

    • Add 20 mL of dichloromethane and shake vigorously for 2 minutes.

    • Allow the layers to separate.

    • Collect the organic layer (bottom layer).

    • Repeat the extraction twice more with fresh dichloromethane.

    • Combine the organic extracts.

  • Drying and Concentration:

    • Pass the combined extract through anhydrous sodium sulfate to remove water.

    • Evaporate the extract to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.

    • The sample is now ready for GC-MS analysis.

GC-MS Analysis
  • Gas Chromatograph (GC) Conditions:

    • Injector: Splitless mode

    • Injection Volume: 1 µL

    • Injector Temperature: 280 °C[4]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min[4]

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 1 min

      • Ramp 1: 20 °C/min to 250 °C

      • Ramp 2: 10 °C/min to 300 °C, hold for 5 min

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI)

    • Ionization Energy: 70 eV[4]

    • Ion Source Temperature: 230 °C

    • Transfer Line Temperature: 280 °C

    • Scan Mode: Full Scan (m/z 50-550) for identification and Selected Ion Monitoring (SIM) for quantification.

    • SIM Ions for this compound (C12H13Br3O2): Based on its structure, prominent ions would likely include the molecular ion cluster and fragment ions resulting from the loss of the caproate group or bromine atoms. The NIST Mass Spectrometry Data Center lists the top three m/z peaks as 99, 43, and 71.[1] For quantification, characteristic ions of higher mass with good abundance should be selected.

Data Presentation

Quantitative data for the analysis of this compound should be summarized for clear comparison. The following table provides expected performance characteristics based on the analysis of similar brominated compounds by GC-MS.

ParameterExpected Value
Retention Time (RT) Analyte-specific, to be determined experimentally
Limit of Detection (LOD) 0.1 - 1.0 ng/mL
Limit of Quantification (LOQ) 0.5 - 5.0 ng/mL
Linearity (R²) > 0.995
Precision (%RSD) < 15%
Accuracy (Recovery %) 80 - 120%

Experimental Workflow Diagram

GCMS_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis GC-MS Analysis cluster_Data Data Processing Sample Sample Collection (Solid or Liquid) Extraction Extraction (LLE or Solid-Liquid Extraction) Sample->Extraction Internal Standard Spiking Cleanup Clean-up (SPE or Filtration) Extraction->Cleanup Concentration Concentration & Reconstitution Cleanup->Concentration Injection GC Injection Concentration->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Identification Compound Identification (Mass Spectrum Library Match) Detection->Identification Quantification Quantification (Calibration Curve) Identification->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for GC-MS analysis.

References

Application Note: Quantification of 2,4,6-Tribromophenyl Caproate using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,4,6-Tribromophenyl caproate is an ester derivative of 2,4,6-tribromophenol, noted for its potential anti-fungal properties. Accurate and precise quantification of this compound in various matrices is crucial for research, quality control, and formulation development. This application note details a robust High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantitative analysis of this compound. The described protocol is suitable for determining the concentration of the active ingredient in semi-solid formulations, such as creams.

Principle

This method employs reversed-phase HPLC (RP-HPLC) to separate this compound from potential matrix components. The quantification is achieved by using an external standard method with detection via UV spectrophotometry. The tribromophenyl chromophore allows for sensitive detection at a wavelength of 290 nm.

Experimental Protocols

1. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required.

ParameterSpecification
HPLC System Quaternary or Binary HPLC Pump, Autosampler, Column Oven, UV-Vis Detector
Column C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile (B52724) with 0.1% Formic Acid
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at 290 nm
Run Time 25 minutes

2. Preparation of Solutions

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with acetonitrile to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.

  • Quality Control (QC) Samples: Prepare QC samples at three concentration levels (e.g., 5 µg/mL, 25 µg/mL, and 75 µg/mL) from a separate weighing of the reference standard.

3. Sample Preparation (from a Cream Formulation)

  • Accurately weigh approximately 1.0 g of the cream formulation containing this compound into a 50 mL centrifuge tube.

  • Add 20 mL of acetonitrile to the tube.

  • Vortex for 5 minutes to disperse the cream and extract the analyte.

  • Centrifuge the sample at 4000 rpm for 15 minutes to separate the excipients.

  • Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.

  • If necessary, dilute the filtrate with acetonitrile to bring the concentration within the linear range of the calibration curve.

Data Presentation

Table 1: Linearity and Range

The linearity of the method was assessed by a six-point calibration curve. The results are summarized below.

Concentration (µg/mL)Peak Area (mAU*s)
1.055.2
5.0278.1
10.0551.5
25.01380.7
50.02755.9
100.05520.3
Regression Equation y = 55.18x + 1.52
Correlation Coefficient (R²) 0.9998
Linear Range 1.0 - 100.0 µg/mL

Table 2: Precision

Precision was evaluated by analyzing six replicate injections of the QC samples on the same day (Intra-day) and on three different days (Inter-day).

Concentration (µg/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=9)
5.0 (Low QC)1.852.45
25.0 (Mid QC)1.101.98
75.0 (High QC)0.951.55

Table 3: Accuracy (Recovery)

Accuracy was determined by spiking a placebo cream matrix with known amounts of this compound at three concentration levels.

Spiked Concentration (µg/g)Measured Concentration (µg/g, mean, n=3)Recovery (%)%RSD
50.049.599.01.75
100.0101.2101.21.20
150.0149.199.41.15

Table 4: Limits of Detection (LOD) and Quantification (LOQ)

LOD and LOQ were determined based on the signal-to-noise ratio (S/N) of the chromatogram.

ParameterValue (µg/mL)Basis
LOD 0.25S/N Ratio ≥ 3
LOQ 0.80S/N Ratio ≥ 10

Visualization

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing node_weigh_sample 1. Weigh Cream Sample (approx. 1.0 g) node_add_solvent 2. Add 20 mL Acetonitrile node_weigh_sample->node_add_solvent node_vortex 3. Vortex for 5 min node_add_solvent->node_vortex node_centrifuge 4. Centrifuge at 4000 rpm for 15 min node_vortex->node_centrifuge node_filter 5. Filter Supernatant (0.45 µm PTFE) node_centrifuge->node_filter node_dilute 6. Dilute if Necessary node_filter->node_dilute node_hplc HPLC System Column: C18 (250x4.6 mm, 5µm) Mobile Phase: ACN/Water Gradient Flow: 1.0 mL/min Temp: 30°C Detection: UV at 290 nm node_dilute->node_hplc node_weigh_std Prepare Standard Stock Solution (1 mg/mL) node_prep_cal Prepare Calibration Standards (1-100 µg/mL) node_weigh_std->node_prep_cal node_prep_cal->node_hplc node_chromatogram Obtain Chromatograms node_hplc->node_chromatogram node_integrate Integrate Peak Area node_chromatogram->node_integrate node_calibrate Generate Calibration Curve node_integrate->node_calibrate node_quantify Quantify Sample Concentration node_calibrate->node_quantify

Caption: Workflow for HPLC quantification of this compound.

Application of 2,4,6-Tribromophenyl Caproate in Antifungal Studies: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Quantitative Data Summary

A thorough search of scientific databases did not yield specific quantitative data (e.g., Minimum Inhibitory Concentration (MIC) or IC50 values) for 2,4,6-Tribromophenyl caproate against common fungal pathogens. For researchers investigating this compound, a systematic evaluation against a panel of clinically relevant fungi would be a critical first step. A proposed template for data presentation is provided below.

Table 1: Hypothetical Antifungal Activity of this compound

Fungal SpeciesStrainMIC (µg/mL)MFC (µg/mL)
Candida albicansATCC 90028Data Not AvailableData Not Available
Aspergillus fumigatusATCC 204305Data Not AvailableData Not Available
Cryptococcus neoformansATCC 208821Data Not AvailableData Not Available
Trichophyton rubrumATCC 28188Data Not AvailableData Not Available

MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration.

Experimental Protocols

The following are generalized protocols based on established antifungal susceptibility testing standards. These can serve as a starting point for the evaluation of this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted from the broth microdilution method, a standard for antifungal susceptibility testing.[3][4]

1. Preparation of Fungal Inoculum:

  • Fungal cultures are grown on an appropriate medium (e.g., Potato Dextrose Agar (B569324) for molds, Sabouraud Dextrose Agar for yeasts).
  • A suspension of fungal spores or cells is prepared in sterile saline or RPMI-1640 medium.
  • The suspension is adjusted to a concentration of approximately 0.5-2.5 x 10³ cells/mL.

2. Preparation of this compound Dilutions:

  • A stock solution of this compound is prepared in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).
  • Serial two-fold dilutions of the compound are prepared in a 96-well microtiter plate using RPMI-1640 medium. The final concentrations may range from 0.03 to 64 µg/mL.

3. Inoculation and Incubation:

  • Each well is inoculated with the prepared fungal suspension.
  • The microtiter plate is incubated at an appropriate temperature (e.g., 35°C for Candida spp., 28-30°C for molds) for 24-72 hours, depending on the fungal species.

4. Determination of MIC:

  • The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the growth control. This can be assessed visually or by using a spectrophotometer to measure optical density.

Protocol 2: Determination of Minimum Fungicidal Concentration (MFC)

The MFC is determined following the MIC assay to assess whether the compound has a fungistatic or fungicidal effect.[5]

1. Subculturing from MIC Wells:

  • Following the MIC determination, a small aliquot (e.g., 10-20 µL) is taken from each well showing no visible growth.
  • The aliquot is plated onto an agar medium that does not contain the test compound.

2. Incubation and Determination of MFC:

  • The plates are incubated at the appropriate temperature until growth is visible in the control subcultures.
  • The MFC is the lowest concentration of the compound from which no fungal growth is observed on the subculture plates, indicating a 99.9% killing of the initial inoculum.

Logical and Experimental Workflow

The following diagram illustrates a typical workflow for the initial antifungal evaluation of a test compound.

G cluster_0 Compound Preparation & Fungal Culture cluster_1 Antifungal Susceptibility Testing cluster_2 Data Analysis & Further Studies A Prepare Stock Solution of this compound D Perform Broth Microdilution for MIC Determination A->D B Culture Fungal Strains C Prepare Fungal Inoculum B->C C->D E Subculture for MFC Determination D->E No Growth Wells F Record MIC & MFC Values D->F E->F G Mechanism of Action Studies (e.g., Cell Wall/Membrane Integrity Assays) F->G

Figure 1. A generalized workflow for the in vitro antifungal evaluation of a novel compound.

Potential Signaling Pathways and Mechanisms of Action

As the mechanism of action for this compound is unknown, a diagram illustrating common antifungal drug targets is presented below. Research into this compound could focus on its potential interaction with these pathways.

G cluster_0 Common Fungal Cell Targets cluster_1 Cell Wall cluster_2 Cell Membrane cluster_3 Intracellular Processes A β-(1,3)-glucan synthase B Chitin synthase C Ergosterol Synthesis D Membrane Integrity E DNA/RNA Synthesis F Protein Synthesis TestCompound This compound (Hypothetical Interaction) TestCompound->A Inhibition? TestCompound->B Inhibition? TestCompound->C Inhibition? TestCompound->D Disruption? TestCompound->E Inhibition? TestCompound->F Inhibition?

Figure 2. Potential antifungal mechanisms of action for investigation.

References

Protocol for synthesizing 2,4,6-Tribromophenyl caproate in the lab

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Laboratory Synthesis of 2,4,6-Tribromophenyl caproate

Application Notes

Introduction

This compound is an organic ester with potential applications in materials science and as a fungicide. This document provides a detailed protocol for the synthesis of this compound via the Steglich esterification of 2,4,6-Tribromophenol with caproic acid. The Steglich esterification is particularly well-suited for this synthesis due to the sterically hindered and electronically deactivated nature of 2,4,6-Tribromophenol, which can be challenging to esterify under standard Fischer esterification conditions. This method utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst to facilitate the reaction under mild conditions.[1][2][3][4]

Principle of the Method

The synthesis proceeds via the activation of caproic acid with DCC to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by 2,4,6-Tribromophenol, a reaction catalyzed by DMAP. The byproduct of this reaction, dicyclohexylurea (DCU), is insoluble in most organic solvents and can be easily removed by filtration.

Experimental Protocol

Materials and Reagents

  • 2,4,6-Tribromophenol (≥98% purity)

  • Caproic acid (≥99% purity)

  • Dicyclohexylcarbodiimide (DCC) (≥99% purity)

  • 4-Dimethylaminopyridine (DMAP) (≥99% purity)

  • Dichloromethane (B109758) (DCM), anhydrous (≥99.8% purity)

  • Ethyl acetate (B1210297) (EtOAc), ACS grade

  • Hexane, ACS grade

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

Equipment

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glass funnel

  • Filter paper

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Column chromatography setup (optional, for further purification)

Procedure

  • Reaction Setup: To a dry 250 mL round-bottom flask under a nitrogen atmosphere, add 2,4,6-Tribromophenol (1.0 eq), caproic acid (1.2 eq), and DMAP (0.1 eq).

  • Dissolution: Add anhydrous dichloromethane (DCM) to the flask to dissolve the reactants. The volume of DCM should be sufficient to ensure complete dissolution and efficient stirring.

  • Cooling: Place the reaction flask in an ice bath and cool the mixture to 0 °C with stirring.

  • Addition of DCC: In a separate beaker, dissolve DCC (1.2 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled reaction mixture over 15-20 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 9:1 v/v).

  • Work-up:

    • Once the reaction is complete (as indicated by the consumption of the starting material on TLC), filter the reaction mixture through a sintered glass funnel or a pad of celite to remove the precipitated DCU.

    • Wash the filter cake with a small amount of cold DCM.

    • Transfer the filtrate to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • If necessary, the crude product can be further purified by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient.

  • Characterization: Characterize the final product by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

Data Presentation

ParameterValue
Reactants
2,4,6-Tribromophenol1.0 eq
Caproic Acid1.2 eq
DCC1.2 eq
DMAP0.1 eq
Reaction Conditions
SolventAnhydrous Dichloromethane
Temperature0 °C to Room Temperature
Reaction Time12-24 hours
Product
Product NameThis compound
AppearanceColorless to light yellow oil or solid
Expected Yield80-95%
Purity (by NMR)>95%

Visualization

Synthesis_Workflow Workflow for the Synthesis of this compound cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product TBP 2,4,6-Tribromophenol Setup Combine Reactants in DCM TBP->Setup CA Caproic Acid CA->Setup DCC DCC Addition Add DCC Solution DCC->Addition DMAP DMAP DMAP->Setup Cooling Cool to 0 °C Setup->Cooling Cooling->Addition Stirring Stir at RT for 12-24h Addition->Stirring Filter Filter DCU Stirring->Filter Wash Aqueous Wash Filter->Wash Dry Dry with MgSO4 Wash->Dry Evaporate Evaporate Solvent Dry->Evaporate Purify Column Chromatography (optional) Evaporate->Purify Product This compound Purify->Product

Caption: Synthesis workflow for this compound.

References

Solid-Phase Extraction of 2,4,6-Tribromophenyl Caproate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the solid-phase extraction (SPE) of 2,4,6-Tribromophenyl caproate from various sample matrices. The methodologies presented are based on established techniques for the analysis of brominated flame retardants (BFRs), a class of compounds to which this compound belongs.

Application Notes

Solid-phase extraction is a widely adopted sample preparation technique for the isolation and concentration of analytes from complex mixtures prior to chromatographic analysis.[1] For brominated flame retardants like this compound, SPE offers significant advantages, including high recovery rates, effective removal of interfering matrix components, and reduced solvent consumption compared to traditional liquid-liquid extraction methods.[2][3]

The selection of the appropriate SPE sorbent is critical for achieving optimal extraction efficiency. Due to the hydrophobic nature of this compound, reversed-phase sorbents such as C18 and polymeric sorbents like Oasis HLB are highly effective.[2][4] These sorbents facilitate the retention of the nonpolar analyte from aqueous or polar sample matrices.

Subsequent elution with a nonpolar organic solvent or a mixture of solvents effectively recovers the analyte from the sorbent. Common elution solvents for BFRs include dichloromethane (B109758), ethyl acetate, and hexane.[2][3][4] The choice of eluent should be optimized to ensure complete elution of the target analyte while minimizing the co-elution of interfering substances.

For complex biological matrices such as serum or plasma, additional cleanup steps may be necessary to remove lipids and other macromolecules that can interfere with the analysis.[2][5] Techniques such as treatment with concentrated sulfuric acid or the use of a dispersive solid-phase extraction (d-SPE) step with C18 particles can be employed for lipid removal.[2]

The final analysis of the extracted this compound is typically performed using sensitive analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][6][7]

Quantitative Data Summary

The following table summarizes typical performance data for the SPE of various brominated flame retardants from different matrices. While specific data for this compound is not extensively published, these values provide an expected range of performance for a well-developed SPE method.

Analyte ClassMatrixSPE SorbentRecovery (%)Limit of Detection (LOD)Analytical MethodReference
Novel BFRsHuman SerumOasis HLB77.9 - 128.8Not SpecifiedGC-NCI-MS[2]
BFRsSurface WaterBond Elut ENV> 700.008 - 0.518 µg/LUHPLC-UV[3]
HalophenolsDrug ProductSBSE (PDMS)Not Specified1 - 100 pg/tabletGC-MS/MS[7]
17-OHPCHuman PlasmaOasis HLB88.7 - 97.10.5 ng/mLLC-MS/MS[8][9]

*SBSE: Stir bar sorptive extraction, a variation of SPE. 17-OHPC: 17α-hydroxyprogesterone caproate, a compound with a similar ester structure.

Experimental Protocol: SPE of this compound from Aqueous Samples

This protocol outlines a general procedure for the extraction of this compound from water samples using a polymeric reversed-phase SPE cartridge.

Materials:

  • SPE Cartridges: Oasis HLB (or equivalent polymeric reversed-phase sorbent), 3 cc, 60 mg

  • Sample: Aqueous sample containing this compound

  • Methanol (B129727) (HPLC grade)

  • Deionized Water

  • Dichloromethane (HPLC grade)

  • Nitrogen gas supply

  • SPE Vacuum Manifold

  • Glass collection tubes

Procedure:

  • Cartridge Conditioning:

    • Place the SPE cartridges on the vacuum manifold.

    • Pass 3 mL of dichloromethane through each cartridge.

    • Pass 3 mL of methanol through each cartridge.

    • Pass 3 mL of deionized water through each cartridge. Do not allow the sorbent bed to go dry.

  • Sample Loading:

    • Load up to 500 mL of the aqueous sample onto the conditioned cartridge at a flow rate of approximately 5-10 mL/min.

  • Washing:

    • After the entire sample has passed through, wash the cartridge with 3 mL of a 5% methanol in deionized water solution to remove any polar interferences.

    • Dry the cartridge under vacuum for 10-15 minutes.

  • Elution:

    • Place clean glass collection tubes inside the manifold.

    • Elute the retained this compound from the cartridge by passing 2 x 2 mL of dichloromethane through the sorbent bed. Allow the solvent to soak the sorbent for 1-2 minutes before applying vacuum for each aliquot.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature.

    • Reconstitute the residue in a suitable solvent (e.g., 100 µL of methanol or mobile phase) for subsequent chromatographic analysis.

Experimental Workflow Diagram

SPE_Workflow cluster_prep Cartridge Preparation cluster_extraction Extraction Process cluster_elution Analyte Recovery cluster_post Post-Elution Conditioning 1. Conditioning (Dichloromethane, Methanol, Water) Sample_Loading 2. Sample Loading (Aqueous Sample) Conditioning->Sample_Loading Ready for loading Washing 3. Washing (5% Methanol/Water) Sample_Loading->Washing Analyte retained Drying 4. Drying (Vacuum) Washing->Drying Interferences removed Elution 5. Elution (Dichloromethane) Drying->Elution Ready for elution Evaporation 6. Evaporation (Nitrogen Stream) Elution->Evaporation Analyte in eluate Reconstitution 7. Reconstitution (Analysis Solvent) Evaporation->Reconstitution Concentrated analyte Analysis 8. Chromatographic Analysis (GC-MS or LC-MS/MS) Reconstitution->Analysis Sample ready for injection

Caption: Solid-Phase Extraction Workflow for this compound.

References

Application Note: High-Efficiency Extraction of 2,4,6-Tribromophenyl Caproate from Complex Matrices using Liquid-Liquid Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust liquid-liquid extraction (LLE) protocol for the efficient recovery of 2,4,6-Tribromophenyl caproate from challenging matrices such as soil, sediment, and biological tissues. This compound, a brominated ester, requires a reliable extraction method for accurate quantification in environmental and biological monitoring. The described protocol is optimized for high recovery and minimal matrix interference, making it suitable for subsequent analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

Introduction

This compound belongs to the broader class of brominated flame retardants (BFRs), which are of significant environmental and health concern due to their persistence, bioaccumulation, and potential toxicity.[1][2] Accurate measurement of these compounds in complex samples is essential for risk assessment. Liquid-liquid extraction is a widely used technique for the separation of BFRs from various matrices.[3][4] This note provides a generalized yet detailed LLE protocol adapted from established methods for similar brominated compounds like polybrominated diphenyl ethers (PBDEs) and 2,4,6-tribromophenol (B41969) (TBP).[1][5]

Key Experimental Parameters & Expected Performance

The selection of an appropriate solvent system is critical for achieving high extraction efficiency. A non-polar or moderately polar solvent is generally effective for extracting brominated compounds. The following table summarizes expected performance data based on the analysis of structurally related brominated compounds.

Analyte (Analogue)MatrixExtraction SolventRecovery Rate (%)LOD (ng/g)LOQ (ng/g)Reference
PBDEsSoil/SedimentAcetone (B3395972)/Cyclohexane (B81311) (1:1)77.0 - 121.9~1.2~9.6[1][2]
PBDEsSoilAcetone/n-Hexane>92sub ng/g-[6]
2,4,6-TBPFish TissuePentane/Diethyl ether (6:4)---[7]
Brominated PhenolsSoilDichloromethane (for cleanup)>840.04 - 0.19-[5]
2,4,6-TBPWater--0.04 - 4 ng/L-[8]

Note: The data presented are for analogous compounds and should be considered as a guideline. Method validation is required for this compound specifically.

Detailed Experimental Protocol: LLE of this compound

This protocol outlines the steps for the extraction of this compound from solid matrices (e.g., soil, sediment) and semi-solid biological tissues.

Materials and Reagents
  • Solvents (HPLC or pesticide grade): Acetone, n-Hexane, Dichloromethane, Cyclohexane

  • Reagents: Anhydrous Sodium Sulfate (B86663) (ACS grade, baked at 400°C for 4 hours)

  • Standards: Analytical standard of this compound, Internal Standard (e.g., deuterated PBDE or a similar compound)

  • Glassware: Conical flasks, separatory funnels, Zymark tubes, Pasteur pipettes, vials

  • Equipment: Sonicator, centrifuge, rotary evaporator, nitrogen evaporator

Sample Preparation & Homogenization
  • Solid Samples (Soil/Sediment):

    • Air-dry the sample to a constant weight and sieve to remove large debris.

    • Grind the sample to a fine, homogeneous powder.

    • Accurately weigh 5-10 g of the homogenized sample into a conical flask.

  • Biological Tissues:

    • Freeze-dry the tissue sample (lyophilize) to remove water.

    • Grind the lyophilized tissue with anhydrous sodium sulfate to create a free-flowing powder.

    • Accurately weigh 1-2 g of the homogenized tissue mixture.

Experimental Workflow Diagram

LLE_Workflow cluster_sample_prep Sample Preparation cluster_extraction Liquid-Liquid Extraction cluster_cleanup Post-Extraction Cleanup cluster_analysis Analysis Sample Complex Matrix (Soil, Tissue) Homogenize Homogenization (Drying, Grinding) Sample->Homogenize Weigh Weighing & Spiking (Internal Standard) Homogenize->Weigh AddSolvent Add Extraction Solvent (e.g., Acetone/n-Hexane) Weigh->AddSolvent Sonicate Sonication / Vortexing AddSolvent->Sonicate Centrifuge Centrifugation (Phase Separation) Sonicate->Centrifuge Collect Collect Supernatant Centrifuge->Collect Repeat Repeat Extraction 2-3x Collect->Repeat Pool Extracts Concentrate Solvent Evaporation (Rotovap/N2 Stream) Repeat->Concentrate Cleanup Optional Cleanup (e.g., Florisil Cartridge) Concentrate->Cleanup FinalConc Final Concentration & Solvent Exchange Cleanup->FinalConc Analysis Instrumental Analysis (GC-MS or LC-MS) FinalConc->Analysis

Caption: General workflow for LLE of this compound.

Extraction Procedure
  • To the weighed sample, add a known amount of internal standard solution.

  • Add 20 mL of the extraction solvent mixture (e.g., 1:1 acetone/n-hexane v/v) to the sample flask. For wet samples, the use of a water-miscible solvent like acetone is crucial to improve solvent penetration into the matrix.[3]

  • Sonicate the mixture for 15-20 minutes in an ultrasonic bath. Alternatively, vortex vigorously for 2 minutes.

  • Centrifuge the sample at 2500 rpm for 10 minutes to pellet the solid matrix.

  • Carefully decant the supernatant (the solvent layer containing the analyte) into a clean collection flask.

  • Repeat the extraction process (steps 2-5) two more times with fresh aliquots of the extraction solvent.

  • Pool all the collected supernatants.

Extract Cleanup and Concentration
  • Solvent Evaporation: Reduce the volume of the pooled extract to approximately 1-2 mL using a rotary evaporator or a gentle stream of nitrogen.

  • Optional Cleanup: For matrices with high lipid content or other interferences, a cleanup step using a solid-phase extraction (SPE) cartridge (e.g., Florisil) may be necessary.[5]

    • Condition the Florisil cartridge with the elution solvent (e.g., dichloromethane).

    • Load the concentrated extract onto the cartridge.

    • Elute the target analyte with an appropriate solvent. Dichloromethane has been shown to be effective for eluting brominated phenols from Florisil cartridges.[5]

  • Final Concentration: Evaporate the solvent from the cleaned extract to near dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a small, precise volume (e.g., 100 µL) of a suitable solvent (e.g., cyclohexane or mobile phase compatible with the analytical instrument).

  • Transfer the final extract to an autosampler vial for analysis.

Instrumental Analysis

The extracted this compound can be analyzed using GC-MS or LC-MS. The choice of instrument will depend on the analyte's volatility and thermal stability. GC-MS is commonly used for the analysis of various BFRs.[1][2][4]

Quality Control
  • Method Blank: A method blank (an empty sample vessel carried through the entire process) should be analyzed with each batch of samples to check for contamination.

  • Matrix Spike: A matrix spike (a sample fortified with a known amount of the analyte) should be prepared to assess matrix effects and recovery.

  • Internal Standard: The recovery of the internal standard should be monitored to ensure the consistency and reliability of the extraction procedure.

Conclusion

The liquid-liquid extraction protocol described provides a reliable and effective method for the isolation of this compound from complex environmental and biological matrices. Proper optimization of solvent choice and the potential inclusion of a cleanup step are crucial for achieving high-quality data suitable for regulatory and research purposes. This method, when coupled with sensitive analytical instrumentation, allows for the accurate quantification of this emerging contaminant.

References

Application Note: Characterization of 2,4,6-Tribromophenyl caproate using NMR and FTIR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the characterization of 2,4,6-Tribromophenyl caproate, an anti-fungal agent, utilizing Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.[1] These powerful analytical techniques provide complementary information, with FTIR identifying key functional groups and NMR elucidating the detailed molecular structure.[2] This application note outlines the principles of each technique, provides comprehensive experimental protocols for sample preparation and analysis, and presents expected spectral data in tabular format for straightforward interpretation. Additionally, visual diagrams of the experimental workflow and the molecular structure with key spectral correlations are provided to facilitate understanding.

Introduction

This compound (C₁₂H₁₃Br₃O₂) is an organic ester with potential applications as an anti-fungal agent.[1] For its effective use in research and drug development, unambiguous structural confirmation and purity assessment are paramount. NMR and FTIR spectroscopy are indispensable tools for this purpose. FTIR provides rapid identification of functional groups, such as the carbonyl group of the ester and the aromatic ring, by measuring the absorption of infrared radiation.[3][4] ¹H and ¹³C NMR spectroscopy offer a more detailed picture of the molecular skeleton by probing the magnetic properties of atomic nuclei, revealing the connectivity and chemical environment of each carbon and hydrogen atom.[2][5]

Principles of Analysis

FTIR Spectroscopy

FTIR spectroscopy operates on the principle that molecules absorb infrared radiation at specific frequencies corresponding to the vibrations of their chemical bonds.[4] These vibrations include stretching and bending. The resulting spectrum is a unique "fingerprint" of the molecule, with characteristic peaks indicating the presence of specific functional groups.[3] For this compound, key functional groups to be identified are the ester carbonyl (C=O) and C-O bonds, aromatic C=C and C-H bonds, and aliphatic C-H bonds.

NMR Spectroscopy

NMR spectroscopy is based on the absorption of radiofrequency waves by atomic nuclei in a strong magnetic field. The resonance frequency of a nucleus is sensitive to its local electronic environment, a phenomenon known as the chemical shift (δ). In ¹H NMR, the integration of the signal intensity provides the relative number of protons, and spin-spin coupling between neighboring protons gives information about their connectivity.[2] ¹³C NMR provides information about the carbon framework of the molecule.

Experimental Protocols

Sample Preparation

3.1.1. FTIR Spectroscopy (Attenuated Total Reflectance - ATR)

The ATR method is often preferred for its simplicity and minimal sample preparation.[6]

  • Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with isopropanol.

  • Acquire a background spectrum of the clean, empty ATR crystal.

  • Place a small amount of the this compound sample (liquid or solid) directly onto the ATR crystal to ensure complete coverage.[1]

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Collect the FTIR spectrum.

  • Clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.

3.1.2. NMR Spectroscopy

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.[7] The choice of solvent is crucial to avoid interfering signals in the ¹H NMR spectrum.

  • Add a small amount of an internal standard, such as Tetramethylsilane (TMS), if quantitative analysis or a precise chemical shift reference is required.

  • Cap the NMR tube and gently invert it several times to ensure the solution is homogeneous.

  • Place the NMR tube in the spectrometer's sample holder for analysis.

Instrumental Parameters

3.2.1. FTIR Spectrometer

  • Mode: ATR

  • Spectral Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32

3.2.2. NMR Spectrometer

  • Spectrometer Frequency: 400 MHz (or higher for better resolution) for ¹H NMR; 100 MHz for ¹³C NMR.

  • Solvent: CDCl₃

  • Temperature: 298 K

  • ¹H NMR:

    • Pulse Angle: 30-45°

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-5 seconds

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2-5 seconds

Data Presentation and Interpretation

Expected FTIR Spectral Data

The FTIR spectrum of this compound is expected to show characteristic absorption bands for the ester and the substituted aromatic ring.

Functional Group Expected Wavenumber (cm⁻¹) Vibration Mode
Aromatic C-H3100 - 3000Stretching
Aliphatic C-H3000 - 2850Stretching
Ester C=O1770 - 1750Stretching
Aromatic C=C1600 - 1450Stretching
Aliphatic C-H1470 - 1370Bending
Ester C-O1250 - 1100Stretching
C-Br700 - 500Stretching

Table 1: Expected FTIR absorption bands for this compound.

The C=O stretch for an aromatic ester is typically at a higher wavenumber than for a saturated ester due to the electron-withdrawing nature of the phenyl ring.[8] The aromatic C-H out-of-plane bending vibrations in the fingerprint region can provide information about the substitution pattern.

Expected ¹H NMR Spectral Data

The ¹H NMR spectrum will provide information on the number and environment of the different protons in the molecule.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration
Ar-H~ 7.7s2H
α-CH₂~ 2.6t2H
β-CH₂~ 1.8sextet2H
γ, δ-CH₂~ 1.4m4H
ω-CH₃~ 0.9t3H

Table 2: Predicted ¹H NMR chemical shifts, multiplicities, and integrations for this compound in CDCl₃.

The two aromatic protons are expected to be chemically equivalent and appear as a singlet due to the symmetrical substitution pattern. The protons of the caproate chain will show characteristic splitting patterns due to coupling with adjacent methylene (B1212753) groups.

Expected ¹³C NMR Spectral Data

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

Carbon Assignment Expected Chemical Shift (δ, ppm)
C=O~ 170
Ar-C-O~ 148
Ar-C-Br~ 118
Ar-C-H~ 135
α-CH₂~ 34
β-CH₂~ 24
γ-CH₂~ 31
δ-CH₂~ 22
ω-CH₃~ 14

Table 3: Predicted ¹³C NMR chemical shifts for this compound in CDCl₃.

The chemical shifts are influenced by the electronegativity of neighboring atoms and the aromatic ring current. The carbonyl carbon is typically found significantly downfield.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Interpretation sample 2,4,6-Tribromophenyl caproate Sample ftir_prep Direct Application on ATR Crystal sample->ftir_prep FTIR nmr_prep Dissolution in Deuterated Solvent (CDCl₃) sample->nmr_prep NMR ftir_analysis FTIR Spectrometer ftir_prep->ftir_analysis nmr_analysis NMR Spectrometer (¹H and ¹³C) nmr_prep->nmr_analysis ftir_data FTIR Spectrum (Functional Group ID) ftir_analysis->ftir_data nmr_data NMR Spectra (Structure Elucidation) nmr_analysis->nmr_data final_char Structural Confirmation of This compound ftir_data->final_char Combined Interpretation nmr_data->final_char Combined Interpretation

Caption: Experimental workflow for spectroscopic characterization.

molecular_structure cluster_structure This compound cluster_ftir FTIR Correlations cluster_nmr ¹H NMR Correlations mol co_stretch C=O Stretch ~1760 cm⁻¹ ar_ch_stretch Ar C-H Stretch ~3080 cm⁻¹ ali_ch_stretch Ali C-H Stretch ~2950 cm⁻¹ ar_h Ar-H ~7.7 ppm (s, 2H) alpha_ch2 α-CH₂ ~2.6 ppm (t, 2H) omega_ch3 ω-CH₃ ~0.9 ppm (t, 3H)

Caption: Structure with key spectral correlations.

Conclusion

The combined application of FTIR and NMR spectroscopy provides a robust and comprehensive methodology for the structural characterization of this compound. The protocols and expected data presented in this application note serve as a valuable resource for researchers and scientists in ensuring the identity and purity of this compound for its intended applications. The complementary nature of these techniques allows for a high degree of confidence in the structural assignment.[2]

References

Troubleshooting & Optimization

Technical Support Center: Analysis of 2,4,6-Tribromophenyl Caproate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the analysis of 2,4,6-Tribromophenyl caproate by LC-MS/MS.

I. Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound, focusing on mitigating matrix effects.

Problem 1: Poor Peak Shape (Tailing, Fronting, or Broadening)

Poor peak shape can be indicative of issues with the analytical column, mobile phase, or interactions with the sample matrix.

Possible Cause Recommended Solution
Column Contamination Flush the column with a strong solvent (e.g., isopropanol (B130326) or a high percentage of organic solvent in the mobile phase). If the problem persists, consider replacing the column.
Inappropriate Mobile Phase pH While this compound is a neutral compound, co-eluting matrix components can be affected by pH. Adjusting the mobile phase pH with additives like formic acid or ammonium (B1175870) formate (B1220265) can improve the peak shape of interfering compounds, thus indirectly improving the analyte's peak shape.
Secondary Interactions with Column Interactions between the analyte and active sites on the column packing material can cause peak tailing. Use a column with end-capping or a different stationary phase (e.g., a phenyl-hexyl column instead of a C18) to minimize these interactions.
Injection of a Strong Solvent Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak distortion. If possible, reconstitute the final sample extract in the initial mobile phase.

Problem 2: Signal Suppression or Enhancement

Matrix effects often manifest as a decrease (suppression) or increase (enhancement) in the analyte signal, leading to inaccurate quantification.

Possible Cause Recommended Solution
Co-eluting Matrix Components Improve chromatographic separation to resolve this compound from interfering compounds. This can be achieved by optimizing the gradient elution profile, changing the mobile phase composition, or using a column with a different selectivity.
Ionization Competition in the MS Source Reduce the amount of matrix components entering the mass spectrometer. This can be accomplished through more effective sample preparation, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE). Diluting the sample can also reduce matrix effects, provided the analyte concentration remains above the limit of quantification.
Phospholipid Contamination In biological matrices like plasma or serum, phospholipids (B1166683) are a common cause of ion suppression. Employ a phospholipid removal strategy, such as a specialized SPE cartridge or a protein precipitation method followed by a phospholipid removal plate.

Problem 3: High Background Noise or Interferences

High background noise can compromise the sensitivity of the assay and make it difficult to accurately integrate the analyte peak.

Possible Cause Recommended Solution
Contaminated Solvents or Reagents Use high-purity, LC-MS grade solvents and reagents to minimize background noise.
Carryover from Previous Injections Implement a robust needle wash protocol in the autosampler, using a strong solvent to clean the injection system between samples. Injecting a blank sample after a high-concentration standard or sample can help identify and quantify carryover.
In-source Fragmentation of Matrix Components Optimize the ion source parameters, such as the capillary voltage and source temperature, to minimize the fragmentation of co-eluting matrix components that may produce interfering ions.

II. Frequently Asked Questions (FAQs)

Q1: What is the most common cause of matrix effects in the analysis of this compound from biological samples?

A1: For a hydrophobic and neutral compound like this compound, the most common causes of matrix effects in biological samples such as plasma or serum are co-eluting lipids and phospholipids. These molecules can suppress the ionization of the target analyte in the electrospray ionization (ESI) source.

Q2: How can I quantitatively assess the extent of matrix effects in my assay?

A2: The most common method is the post-extraction spike method. This involves comparing the peak area of the analyte in a sample prepared by spiking it into a pre-extracted blank matrix with the peak area of the analyte in a neat solution at the same concentration. The matrix effect can be calculated as follows:

Matrix Effect (%) = (Peak Area in Post-Extracted Matrix / Peak Area in Neat Solution) x 100%

A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.

Q3: Is a stable isotope-labeled internal standard (SIL-IS) necessary for the analysis of this compound?

A3: While not strictly mandatory, using a SIL-IS is highly recommended. A SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for more accurate and precise quantification by compensating for signal variations. If a SIL-IS for this compound is not available, a structurally similar compound can be used as an analog internal standard, but it may not compensate for matrix effects as effectively.

Q4: What type of solid-phase extraction (SPE) sorbent is most suitable for extracting this compound?

A4: Given the non-polar nature of this compound, a reverse-phase SPE sorbent such as C18 or a polymer-based sorbent (e.g., Oasis HLB) would be a good starting point. These sorbents retain hydrophobic compounds from an aqueous matrix.

Q5: Can I use protein precipitation alone for sample preparation?

A5: While protein precipitation is a simple and fast method to remove proteins from biological samples, it is generally not sufficient to eliminate all matrix interferences, especially phospholipids. For a sensitive and robust assay, it is advisable to follow protein precipitation with a more selective cleanup step like SPE or liquid-liquid extraction.

III. Experimental Protocols

The following are recommended starting protocols for the analysis of this compound. These should be optimized for your specific application and matrix.

A. Recommended Solid-Phase Extraction (SPE) Protocol for Plasma/Serum

This protocol is based on general principles for extracting hydrophobic compounds from biological fluids.

  • Sample Pre-treatment: To 500 µL of plasma/serum, add an internal standard and 500 µL of 4% phosphoric acid in water. Vortex to mix.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 3 mL) with 3 mL of methanol (B129727) followed by 3 mL of water. Do not allow the cartridge to go dry.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing: Wash the cartridge with 3 mL of 20% methanol in water to remove polar interferences.

  • Elution: Elute the analyte with 2 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

B. Recommended LC-MS/MS Parameters

These are suggested starting parameters and should be optimized for your specific instrument.

Parameter Recommended Condition
LC Column C18, 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start at 50% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive or Negative (to be determined experimentally)
MS/MS Transitions To be determined by infusing a standard solution of this compound. The precursor ion will be the [M+H]⁺ or [M-H]⁻ ion. Product ions will result from fragmentation of the precursor.

IV. Quantitative Data Summary

The following table provides an example of how to present quantitative data for a matrix effect evaluation. Note: This data is illustrative and not based on experimental results for this compound.

Table 1: Illustrative Matrix Effect and Recovery Data for this compound in Human Plasma

QC Level Concentration (ng/mL) Matrix Effect (%) Recovery (%) Process Efficiency (%)
Low585.292.578.8
Medium5082.190.874.5
High20079.588.770.5
  • Matrix Effect (%) = (Peak area in post-extraction spiked sample / Peak area in neat solution) x 100

  • Recovery (%) = (Peak area in pre-extraction spiked sample / Peak area in post-extraction spiked sample) x 100

  • Process Efficiency (%) = (Peak area in pre-extraction spiked sample / Peak area in neat solution) x 100

V. Visualizations

Diagram 1: Troubleshooting Workflow for Signal Suppression

Troubleshooting_Signal_Suppression start Signal Suppression Observed check_is Is a Stable Isotope-Labeled Internal Standard (SIL-IS) Used? start->check_is use_sil_is Implement SIL-IS if available. This will compensate for the effect. check_is->use_sil_is Yes no_sil_is Proceed with Method Optimization check_is->no_sil_is No revalidate Re-evaluate Matrix Effect use_sil_is->revalidate improve_cleanup Improve Sample Cleanup no_sil_is->improve_cleanup change_spe Optimize SPE method (different sorbent, wash/elute solvents) improve_cleanup->change_spe add_lle Implement Liquid-Liquid Extraction (LLE) improve_cleanup->add_lle phospholipid_removal Use Phospholipid Removal Plates improve_cleanup->phospholipid_removal improve_chromatography Improve Chromatographic Separation change_spe->improve_chromatography add_lle->improve_chromatography phospholipid_removal->improve_chromatography optimize_gradient Optimize LC Gradient improve_chromatography->optimize_gradient change_column Try a Different Column Chemistry improve_chromatography->change_column dilute_sample Dilute Sample Extract optimize_gradient->dilute_sample change_column->dilute_sample dilute_sample->revalidate

Caption: A flowchart for troubleshooting signal suppression issues.

Diagram 2: Decision Tree for Sample Preparation Method Selection

Sample_Prep_Decision_Tree start Start: Select Sample Preparation Method matrix_complexity What is the matrix complexity? start->matrix_complexity simple_matrix Simple Matrix (e.g., water, buffer) matrix_complexity->simple_matrix Low complex_matrix Complex Matrix (e.g., plasma, tissue homogenate) matrix_complexity->complex_matrix High ppt Protein Precipitation (PPT) simple_matrix->ppt complex_matrix->ppt ppt_sufficient Is PPT sufficient for cleanup? ppt->ppt_sufficient ppt_yes Proceed with PPT ppt_sufficient->ppt_yes Yes ppt_no Additional Cleanup Required ppt_sufficient->ppt_no No end Develop and Validate Method ppt_yes->end cleanup_choice Choose a more selective cleanup method ppt_no->cleanup_choice spe Solid-Phase Extraction (SPE) cleanup_choice->spe lle Liquid-Liquid Extraction (LLE) cleanup_choice->lle phospholipid_removal Phospholipid Removal cleanup_choice->phospholipid_removal spe->end lle->end phospholipid_removal->end

Caption: A decision tree to guide the selection of a sample preparation method.

Technical Support Center: Analysis of 2,4,6-Tribromophenyl Caproate in Water Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the detection of 2,4,6-Tribromophenyl caproate (TBPC) in water samples.

Frequently Asked Questions (FAQs)

Q1: What are the recommended primary analytical techniques for detecting this compound (TBPC) in water samples at low concentrations?

A1: For trace-level detection of TBPC in water, Gas Chromatography coupled with Mass Spectrometry (GC-MS) or tandem Mass Spectrometry (GC-MS/MS) is highly recommended. These techniques offer the necessary sensitivity and selectivity for identifying and quantifying TBPC at very low concentrations. GC-MS/MS, in particular, provides enhanced selectivity by using multiple reaction monitoring (MRM), which is beneficial for complex matrices.

Q2: Which sample preparation techniques are most effective for extracting TBPC from water samples?

A2: The most common and effective techniques for extracting brominated flame retardants like TBPC from water are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).[1] For achieving lower detection limits, microextraction techniques such as Solid-Phase Microextraction (SPME) and Stir Bar Sorptive Extraction (SBSE) are also excellent choices as they can concentrate the analyte effectively.[2]

Q3: What are typical detection limits for compounds similar to TBPC in water?

A3: While specific data for TBPC is not abundant, detection limits for related brominated compounds like 2,4,6-tribromophenol (B41969) and 2,4,6-tribromoanisole (B143524) using advanced techniques like SBSE with GC-MS/MS can be in the range of 0.04 to 4 ng/L.[2][3] With optimization, similar low ng/L to pg/L levels may be achievable for TBPC.

Q4: How can I improve the recovery of TBPC during sample preparation?

A4: To improve recovery, ensure the pH of the water sample is adjusted appropriately before extraction. For phenolic compounds, acidification to around pH 2 is common.[4] When using SPE, ensure the cartridge is properly conditioned and that the elution solvent is strong enough to desorb the analyte completely. For LLE, multiple extractions with a fresh solvent will improve recovery. The choice of solvent is also critical; a solvent in which TBPC is highly soluble should be used.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of TBPC in water samples.

Poor Peak Shape (Tailing or Fronting)

Q: My chromatogram for TBPC shows significant peak tailing. What are the possible causes and how can I fix it?

A: Peak tailing is a common issue in GC analysis and can be caused by several factors. Here's a systematic approach to troubleshooting:

  • Active Sites in the GC System: Active sites in the injector liner, column, or connections can interact with the analyte, causing tailing.

    • Solution: Deactivate the glass wool in the liner or use a liner with no glass wool. Trim the first few centimeters of the column to remove any active sites that have developed. Ensure all fittings are inert.

  • Column Contamination: Buildup of non-volatile residues on the column can lead to poor peak shape.

    • Solution: Bake out the column at a high temperature (within its specified limits). If this doesn't work, trimming the column inlet is recommended.[5]

  • Improper Column Installation: If the column is not installed correctly in the injector or detector, it can cause peak distortion.

    • Solution: Re-install the column according to the manufacturer's instructions, ensuring the correct insertion depth.[5]

  • Sample Overload: Injecting too much sample can saturate the column, leading to peak distortion.

    • Solution: Dilute the sample and re-inject.

Low Sensitivity or No Peak Detected

Q: I am not detecting a peak for TBPC, or the signal is very weak. How can I improve the sensitivity?

A: Improving sensitivity requires optimizing both the sample preparation and the instrumental analysis.

  • Sample Preparation:

    • Increase Sample Volume: If using SPE, increase the volume of the water sample passed through the cartridge to concentrate more analyte.

    • Optimize Elution: Ensure the elution solvent and volume are sufficient to completely elute the TBPC from the SPE cartridge.

    • Evaporation Step: Concentrate the final extract to a smaller volume before injection.

  • Instrumental Analysis:

    • Injector Settings: Use a splitless injection mode to introduce the entire sample onto the column.

    • MS Parameters: If using GC-MS, operate in Selected Ion Monitoring (SIM) mode. For GC-MS/MS, optimize the MRM transitions for TBPC.

    • Source Cleaning: A dirty ion source in the mass spectrometer can significantly reduce sensitivity. Perform routine source cleaning as recommended by the manufacturer.

Poor Reproducibility

Q: My results for replicate samples are not consistent. What could be causing this poor reproducibility?

A: Poor reproducibility can stem from inconsistencies in sample preparation or the injection process.

  • Inconsistent Sample Preparation:

    • Solution: Ensure all sample preparation steps, including pH adjustment, solvent volumes, and extraction times, are performed consistently for all samples. Use of an internal standard can help to correct for variations.

  • Injection Variability:

    • Solution: Check the autosampler syringe for bubbles or damage. Ensure the injection volume is consistent. Clean the syringe and the injector port regularly.

  • System Leaks:

    • Solution: Perform a leak check on the GC system, paying close attention to the septum, liner O-ring, and column fittings.

Quantitative Data Summary

The following tables summarize expected performance metrics for the analysis of TBPC based on data from related brominated compounds.

Table 1: Comparison of Sample Preparation Techniques

TechniqueTypical Sample Volume (mL)Concentration FactorEstimated Recovery (%)Estimated Detection Limit (ng/L)
Liquid-Liquid Extraction (LLE)500 - 1000100 - 20070 - 905 - 20
Solid-Phase Extraction (SPE)1000 - 2000500 - 100080 - 1001 - 10
Stir Bar Sorptive Extraction (SBSE)10 - 100> 100090 - 1100.04 - 4[3]

Table 2: Typical GC-MS/MS Parameters for Analysis

ParameterSetting
GC System
Injection ModeSplitless
Injection Volume1 µL
Inlet Temperature280 °C
Carrier GasHelium
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms)
Oven Program80 °C (1 min), ramp to 300 °C at 15 °C/min, hold for 5 min
MS/MS System
Ionization ModeElectron Ionization (EI)
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Collision GasArgon
MRM TransitionsTo be determined by infusing a TBPC standard

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for TBPC in Water
  • Sample Preparation:

    • Collect a 1 L water sample in a clean glass bottle.

    • Acidify the sample to pH 2 with concentrated sulfuric acid.

    • Add a surrogate standard to the sample to monitor extraction efficiency.

  • SPE Cartridge Conditioning:

    • Use a C18 SPE cartridge (e.g., 500 mg, 6 mL).

    • Condition the cartridge by passing 5 mL of ethyl acetate (B1210297), followed by 5 mL of methanol, and finally 10 mL of deionized water (pH 2). Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the water sample onto the SPE cartridge at a flow rate of approximately 10 mL/min.

  • Cartridge Washing:

    • After the entire sample has passed through, wash the cartridge with 5 mL of deionized water to remove any interfering polar compounds.

  • Cartridge Drying:

    • Dry the cartridge under a stream of nitrogen for 30 minutes to remove residual water.

  • Elution:

    • Elute the TBPC from the cartridge with 2 x 5 mL of ethyl acetate into a collection vial.

  • Concentration:

    • Evaporate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

    • Add an internal standard and the sample is ready for GC-MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for TBPC in Water
  • Sample Preparation:

    • Measure 500 mL of the water sample into a 1 L separatory funnel.

    • Acidify the sample to pH 2 with concentrated sulfuric acid.

    • Add a surrogate standard.

  • Extraction:

    • Add 50 mL of dichloromethane (B109758) to the separatory funnel.

    • Shake vigorously for 2 minutes, periodically venting the pressure.

    • Allow the layers to separate and drain the organic layer into a flask.

    • Repeat the extraction two more times with fresh 50 mL portions of dichloromethane, combining the organic extracts.

  • Drying and Concentration:

    • Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate.

    • Concentrate the extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.

  • Solvent Exchange (if necessary):

    • If dichloromethane is not the desired final solvent, exchange it with a suitable solvent like hexane (B92381) by adding the new solvent and continuing the gentle evaporation.

    • Adjust the final volume to 1 mL, add an internal standard, and the sample is ready for GC-MS analysis.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Sample 1. Water Sample Collection (1L) Acidify 2. Acidify to pH 2 Sample->Acidify Spike_Surrogate 3. Add Surrogate Standard Acidify->Spike_Surrogate Condition 4. Condition C18 Cartridge Spike_Surrogate->Condition Load 5. Load Sample Condition->Load Wash 6. Wash Cartridge Load->Wash Dry 7. Dry Cartridge Wash->Dry Elute 8. Elute with Ethyl Acetate Dry->Elute Concentrate 9. Concentrate to 1 mL Elute->Concentrate Spike_Internal 10. Add Internal Standard Concentrate->Spike_Internal GCMS 11. GC-MS/MS Analysis Spike_Internal->GCMS

Caption: Workflow for TBPC analysis using SPE.

Troubleshooting_Peak_Tailing Start Peak Tailing Observed CheckLiner Check GC Inlet Liner Start->CheckLiner LinerAction Clean/Replace Liner Use Deactivated Liner CheckLiner->LinerAction Contaminated or Active CheckColumn Check GC Column CheckLiner->CheckColumn Liner OK LinerAction->CheckColumn TrimColumn Trim 10-20 cm from Column Inlet CheckColumn->TrimColumn Contaminated ReplaceColumn Replace Column CheckColumn->ReplaceColumn Still Tailing CheckInstallation Check Column Installation CheckColumn->CheckInstallation Column OK End Problem Resolved TrimColumn->End ReplaceColumn->End ReinstallColumn Re-install Column Correctly CheckInstallation->ReinstallColumn Improper CheckOverload Check for Sample Overload CheckInstallation->CheckOverload Proper ReinstallColumn->End DiluteSample Dilute Sample and Re-inject CheckOverload->DiluteSample Yes CheckOverload->End No DiluteSample->End

Caption: Troubleshooting logic for peak tailing issues.

References

Technical Support Center: Analysis of 2,4,6-Tribromophenyl Hexanoate by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the detection and optimization of 2,4,6-tribromophenyl (B11824935) hexanoate (B1226103) analysis using Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: What are the recommended initial GC-MS parameters for the analysis of 2,4,6-tribromophenyl hexanoate?

A1: For the analysis of 2,4,6-tribromophenyl hexanoate, which is a brominated flame retardant (BFR), the following starting parameters are recommended. These are based on general methods for BFR analysis and may require further optimization for your specific instrument and application.

Q2: What are the key mass-to-charge ratios (m/z) to monitor for 2,4,6-tribromophenyl hexanoate in MS detection?

A2: Based on the NIST Mass Spectrometry Data Center, the following are the most significant m/z peaks for 2,4,6-tribromophenyl hexanoate that can be used for Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity.[1]

Q3: What type of GC column is most suitable for the analysis of 2,4,6-tribromophenyl hexanoate?

A3: A low-polarity capillary column, such as a DB-5MS or TR-5MS, is recommended for the analysis of 2,4,6-tribromophenyl hexanoate and other brominated flame retardants.[2] These columns are robust and provide good resolution for this class of compounds. For labs focusing on trace-level analysis, using columns specifically designed for mass spectrometry (with "ms" designation) is advisable as they exhibit lower column bleed.

Q4: What ionization technique is best for the analysis of 2,4,6-tribromophenyl hexanoate?

A4: Electron Ionization (EI) is a common and effective technique for the analysis of many brominated flame retardants. However, for certain BFRs, Atmospheric Pressure Chemical Ionization (APCI) can offer enhanced sensitivity and the formation of a prominent (quasi)molecular ion, which is beneficial for MS/MS experiments.[3] For routine analysis, EI is a good starting point.

Troubleshooting Guide

Q5: I am observing significant peak tailing for 2,4,6-tribromophenyl hexanoate. What are the possible causes and solutions?

A5: Peak tailing for halogenated compounds can be caused by several factors:

  • Active Sites in the GC System: Active sites in the injector liner, column, or transfer line can interact with the analyte.

    • Solution: Use deactivated or ultra-inert liners and gold-plated seals.[4] Ensure your GC column is in good condition and has not been compromised.

  • Ion Source Contamination: Interaction of halogenated compounds with the ion source can lead to peak tailing. The use of halogenated solvents like dichloromethane (B109758) (DCM) has been reported to cause the formation of ferrous chloride in the ion source, leading to tailing of later-eluting compounds.[5]

    • Solution: Regularly clean the MS ion source. If possible, avoid using halogenated solvents in your sample preparation.

  • Injector Temperature: An injector temperature that is too low can cause slow vaporization of the analyte, leading to tailing.

    • Solution: Optimize the injector temperature. A starting point of 280°C is recommended for BFRs.[2]

Q6: My sensitivity for 2,4,6-tribromophenyl hexanoate is poor. How can I improve it?

A6: Poor sensitivity can be addressed through several optimization steps:

  • MS Interface Temperature: For later-eluting compounds like many BFRs, a higher MS interface temperature (up to 350°C) can improve sensitivity.[3]

  • Carrier Gas Flow Rate: Increasing the carrier gas flow rate (up to 4 mL/min) can enhance detectability and resolution, especially for later-eluting compounds.[3]

  • Selected Ion Monitoring (SIM): Instead of a full scan, use SIM mode to monitor the characteristic ions of 2,4,6-tribromophenyl hexanoate (see FAQ 2). This significantly improves the signal-to-noise ratio.

  • Large Volume Injection (LVI): If your instrument is equipped with an LVI, injecting a larger sample volume can increase the amount of analyte on the column and improve sensitivity.

  • Sample Preparation: Ensure your sample preparation method effectively concentrates the analyte and removes matrix interferences.

Q7: I am seeing a lot of background noise in my chromatogram. What could be the cause?

A7: High background noise can originate from several sources:

  • Column Bleed: At high temperatures, the stationary phase of the GC column can degrade and "bleed," leading to a rising baseline and discrete peaks in the mass spectrum.

    • Solution: Use a mass spec grade column with low bleed characteristics.[6] Condition the column according to the manufacturer's instructions.

  • Contaminated Carrier Gas or Gas Lines: Impurities in the carrier gas or contaminated gas lines can introduce noise.

    • Solution: Use high-purity carrier gas and ensure gas lines are clean. Consider using gas purifiers.

  • Sample Matrix Effects: Complex sample matrices can introduce a variety of interfering compounds.

    • Solution: Optimize your sample cleanup procedure to remove matrix components.

Data Presentation

Table 1: Recommended GC-MS Starting Parameters for 2,4,6-Tribromophenyl Hexanoate Analysis

ParameterRecommended SettingNotes
GC System
Injector TypeSplit/Splitless
Injector Temperature280 °C[2]
Injection ModeSplitless (1.5 min)[2]
Carrier GasHelium
Flow Rate1.0 - 4.0 mL/minHigher flow rates may improve sensitivity for later-eluting compounds.[3]
GC ColumnTR-5MS or DB-5MS (15 m x 0.25 mm ID, 0.1 µm film)[2]
Oven Program120°C (hold 2 min), ramp 15°C/min to 230°C, ramp 5°C/min to 270°C, ramp 10°C/min to 330°C (hold 5 min)This is a general program for BFRs and should be optimized.[2]
MS System
Ionization ModeElectron Ionization (EI)
Ion Source Temperature250 - 300 °C
Transfer Line Temperature280 - 350 °CHigher temperatures can improve sensitivity for BFRs.[3]
Scan ModeFull Scan (m/z 50-500) for initial identification, then SIM for quantification

Table 2: Key Mass-to-Charge Ratios (m/z) for 2,4,6-Tribromophenyl Hexanoate in SIM Mode

Ion Descriptionm/zRelative Abundance
Top Peak99Highest
2nd Highest Peak43Second Highest
3rd Highest Peak71Third Highest
Note: The molecular ion cluster for a compound with three bromine atoms will also be characteristic and can be used for confirmation.

Experimental Protocols

Methodology for GC-MS Analysis of 2,4,6-Tribromophenyl Hexanoate

  • Sample Preparation:

    • For solid samples, perform a solvent extraction using a non-halogenated solvent like hexane (B92381) or a mixture of hexane and acetone.

    • For liquid samples, a liquid-liquid extraction may be appropriate.

    • Concentrate the extract to a final volume of 1 mL.

  • GC-MS System Setup:

    • Install a low-polarity capillary column (e.g., DB-5MS, 15 m x 0.25 mm ID, 0.1 µm film thickness).

    • Set the GC and MS parameters as outlined in Table 1.

  • Injection:

    • Inject 1 µL of the prepared sample extract into the GC-MS system.

  • Data Acquisition:

    • For initial method development, acquire data in full scan mode to confirm the retention time and mass spectrum of 2,4,6-tribromophenyl hexanoate.

    • For quantitative analysis, create a SIM method using the ions listed in Table 2.

  • Data Analysis:

    • Identify the peak for 2,4,6-tribromophenyl hexanoate based on its retention time and mass spectrum.

    • Quantify the analyte using a calibration curve prepared from certified reference standards.

Mandatory Visualization

GCMS_Troubleshooting_Workflow start Start: Poor Chromatographic Results peak_tailing Issue: Peak Tailing? start->peak_tailing low_sensitivity Issue: Low Sensitivity? peak_tailing->low_sensitivity No check_active_sites Check for Active Sites (Liner, Column, Seals) peak_tailing->check_active_sites Yes high_background Issue: High Background Noise? low_sensitivity->high_background No increase_ms_interface_temp Increase MS Interface Temp. low_sensitivity->increase_ms_interface_temp Yes check_column_bleed Check for Column Bleed (Use MS-grade column) high_background->check_column_bleed Yes solution_found Problem Resolved high_background->solution_found No clean_ion_source Clean Ion Source check_active_sites->clean_ion_source optimize_injector_temp Optimize Injector Temperature clean_ion_source->optimize_injector_temp optimize_injector_temp->solution_found increase_carrier_gas_flow Increase Carrier Gas Flow increase_ms_interface_temp->increase_carrier_gas_flow use_sim_mode Switch to SIM Mode increase_carrier_gas_flow->use_sim_mode use_sim_mode->solution_found check_gas_purity Check Carrier Gas Purity check_column_bleed->check_gas_purity optimize_sample_cleanup Optimize Sample Cleanup check_gas_purity->optimize_sample_cleanup optimize_sample_cleanup->solution_found

Caption: GC-MS troubleshooting workflow for common issues.

References

Minimizing contamination in trace analysis of 2,4,6-Tribromophenyl caproate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing contamination during the trace analysis of 2,4,6-Tribromophenyl caproate.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the trace analysis of this compound, offering potential causes and solutions in a straightforward question-and-answer format.

Q1: I am observing a high background signal or baseline noise in my chromatograms. What are the potential sources of this contamination?

A1: High background signal or baseline noise is a common issue in trace analysis and can originate from several sources.[1] Consider the following possibilities:

  • Solvents and Reagents: Impurities in solvents, acids, or other reagents can introduce contaminants.[2] Even high-purity grades can contain trace levels of interfering compounds.

  • Labware: Glassware and plasticware can be significant sources of contamination. Plasticizers, residual detergents, or previously analyzed compounds can leach into your samples.

  • Sample Preparation: The entire sample preparation workflow, including extraction and cleanup steps, can introduce contaminants.[3] This includes everything from the materials used to the laboratory environment itself.

  • Laboratory Environment: Airborne dust and particulates in the laboratory can settle in your samples, glassware, or on instrument components.

  • Instrument Contamination: Carryover from previous injections, contaminated septa, or a dirty ion source can all contribute to background noise.[1][4]

Q2: My procedural blanks are showing peaks corresponding to this compound or other brominated compounds. What should I do?

A2: Detecting the analyte of interest in your procedural blanks indicates a contamination issue within your analytical process. To address this:

  • Isolate the Source: Systematically evaluate each component of your workflow. Analyze a solvent blank, a blank that has gone through your extraction process, and a blank that has only been in contact with your final sample vial. This will help pinpoint the contamination source.

  • Review Labware Cleaning Procedures: Ensure your glassware and any reusable labware are being cleaned according to a rigorous protocol designed for trace analysis of persistent organic pollutants. Refer to the detailed experimental protocols below.

  • Use High-Purity Reagents: Switch to the highest purity solvents and reagents available. It is advisable to test new batches of solvents for background levels of your target analyte before use.

  • Minimize Use of Plastics: Where possible, substitute plastic labware with glass, especially for steps involving organic solvents. If plastics are unavoidable, ensure they are made of inert materials like PTFE and are pre-cleaned.

  • Check for Cross-Contamination: If you are working with high-concentration standards of this compound, ensure there is no possibility of cross-contamination with your trace-level samples. Use dedicated glassware for standards and samples.

Q3: How can I prevent contamination from my glassware?

A3: Scrupulously clean glassware is mandatory for trace analysis.[5] Follow a multi-step cleaning process:

  • Initial Rinse: Immediately after use, rinse glassware with an appropriate solvent to remove the bulk of any residues.

  • Detergent Wash: Use a laboratory-grade, phosphate-free detergent in hot water.[6]

  • Solvent Rinses: Rinse thoroughly with tap water, followed by multiple rinses with deionized water, and finally with a high-purity solvent like acetone (B3395972) or methanol.[2][5]

  • Acid Wash: For persistent organic contaminants, soaking in a mild acid solution (e.g., 0.5% nitric acid) can be effective.[7][8]

  • Drying: Dry glassware in an oven at a temperature appropriate for the glassware type. Cover the openings with aluminum foil to prevent contamination from airborne dust during cooling and storage.

Q4: Can plastic labware be a source of contamination for this compound?

A4: Yes, plastic labware can be a significant source of contamination. Phthalates and other plasticizers can leach from plastic containers and tubing into your samples, especially when using organic solvents.[2] For trace analysis of this compound, it is highly recommended to:

  • Use glass or stainless steel wherever possible.

  • If plastic is necessary, choose inert polymers like PTFE.

  • Pre-clean all plasticware by soaking and rinsing with high-purity solvents.

  • Avoid long-term storage of samples or standards in plastic containers.

Quantitative Data on Contamination

The following table provides illustrative data on potential background levels of brominated compounds from various laboratory sources. Note that these values are examples to highlight potential contamination levels and may vary significantly between laboratories.

Contamination SourceAnalyteTypical Background LevelUnit
Reagent Grade SolventBrominated Compounds< 10pg/mL
Plastic Centrifuge TubePhthalates10 - 100ng/mL
Laboratory Air (Dust)Polybrominated Diphenyl Ethers0.1 - 10ng/m³
Procedural BlankThis compound< 5pg/injection

Experimental Protocols

Protocol 1: Rigorous Glassware Cleaning for Trace Analysis

  • Disassembly and Initial Rinse: Immediately after use, disassemble all glassware. Rinse three times with the solvent used in the experiment.

  • Detergent Wash: Prepare a warm bath of laboratory-grade, phosphate-free detergent. Submerge glassware and scrub all surfaces with a non-abrasive brush.

  • Tap Water Rinse: Rinse the glassware thoroughly under running hot tap water at least five times to remove all detergent residues.

  • Deionized Water Rinse: Rinse the glassware three to five times with deionized water.

  • Solvent Rinse: Rinse the glassware three times with high-purity acetone, followed by three rinses with high-purity hexane (B92381) or another suitable solvent for your analysis.

  • Drying: Place the glassware in a drying oven at 105°C for at least one hour.

  • Storage: Once cool, cover all openings with pre-cleaned aluminum foil and store in a clean, dust-free cabinet.

Protocol 2: Sample Handling to Minimize Contamination

  • Personal Protective Equipment: Always wear nitrile gloves and a lab coat. Change gloves frequently, especially after handling potential sources of contamination.

  • Work Area: Clean the work area (fume hood, benchtop) with an appropriate solvent before and after each use.

  • Sample Containers: Use glass containers with PTFE-lined caps (B75204) for all samples and standards. Pre-clean all vials and caps according to the glassware cleaning protocol.

  • Pipettes and Tips: Use glass pipettes or disposable pipette tips from a sealed container. Avoid touching the tips to any surfaces other than the intended liquid.

  • Solvent and Reagent Dispensing: Use dedicated glassware for each solvent and reagent to prevent cross-contamination. Never return unused solvent to the stock bottle.

  • Blank Samples: Prepare procedural blanks alongside your samples to monitor for any contamination introduced during the entire analytical process.

Visualizations

Contamination_Minimization_Workflow cluster_prep Preparation Phase cluster_sampling Sample Handling cluster_analysis Analysis Phase cluster_validation Validation & Troubleshooting High-Purity Solvents & Reagents High-Purity Solvents & Reagents Rigorous Glassware Cleaning Rigorous Glassware Cleaning High-Purity Solvents & Reagents->Rigorous Glassware Cleaning Pre-cleaned Sample Vials Pre-cleaned Sample Vials Rigorous Glassware Cleaning->Pre-cleaned Sample Vials Sample Collection Sample Collection Pre-cleaned Sample Vials->Sample Collection Procedural Blank Preparation Procedural Blank Preparation Sample Collection->Procedural Blank Preparation Instrument Analysis Instrument Analysis Procedural Blank Preparation->Instrument Analysis Data Review Data Review Instrument Analysis->Data Review Acceptable Blank Levels? Acceptable Blank Levels? Data Review->Acceptable Blank Levels? Proceed with Sample Analysis Proceed with Sample Analysis Acceptable Blank Levels?->Proceed with Sample Analysis Identify Contamination Source Identify Contamination Source Acceptable Blank Levels?->Identify Contamination Source Identify Contamination Source->High-Purity Solvents & Reagents

Caption: Workflow for minimizing contamination in trace analysis.

Contamination_Sources cluster_environment Laboratory Environment cluster_materials Materials & Reagents cluster_process Analytical Process Sample Sample Airborne Dust Airborne Dust Airborne Dust->Sample Personnel (Gloves, Clothing) Personnel (Gloves, Clothing) Personnel (Gloves, Clothing)->Sample Solvents Solvents Sample Preparation Sample Preparation Solvents->Sample Preparation Reagents Reagents Reagents->Sample Preparation Glassware Glassware Glassware->Sample Preparation Plasticware Plasticware Plasticware->Sample Preparation Sample Preparation->Sample Instrument Carryover Instrument Carryover Instrument Carryover->Sample

Caption: Potential sources of contamination in trace analysis.

References

Technical Support Center: Method Validation for 2,4,6-Tribromophenyl Caproate in Biological Tissues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method validation of 2,4,6-Tribromophenyl caproate in biological tissues. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guides

Encountering issues during your experimental workflow is common. The tables below outline potential problems, their likely causes, and actionable solutions for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analyses.

GC-MS Troubleshooting
ProblemPotential Cause(s)Suggested Solution(s)
Poor Peak Shape (Tailing or Fronting) - Active sites in the injector liner or column.- Incompatible solvent.- Column contamination.- Use a deactivated inlet liner and a high-quality, inert GC column.- Ensure the sample is dissolved in a solvent compatible with the column phase.- Bake out the column or trim the first few centimeters.
Low or No Signal - Degradation of the analyte at high temperatures.- Leak in the injection system.- Detector malfunction.- Optimize the injector and oven temperature programs to prevent thermal degradation.[1]- Perform a leak check of the GC system.- Verify detector settings and ensure it is functioning correctly.
Baseline Noise or Drift - Contaminated carrier gas or gas lines.- Column bleed.- Contaminated detector.- Use high-purity carrier gas and install traps to remove oxygen and moisture.- Condition the column according to the manufacturer's instructions.- Clean the detector as per the instrument manual.
Ghost Peaks - Carryover from a previous injection.- Contaminated syringe or injection port septum.- Implement a thorough rinse of the injection syringe between samples.- Replace the septum regularly.- Run a blank solvent injection to confirm carryover.
Irreproducible Retention Times - Fluctuations in oven temperature or carrier gas flow rate.- Column aging.- Ensure the GC oven is properly calibrated and the gas flow is stable.- Replace the column if performance degrades significantly.
LC-MS/MS Troubleshooting
ProblemPotential Cause(s)Suggested Solution(s)
Ion Suppression or Enhancement (Matrix Effects) - Co-eluting endogenous compounds from the biological matrix.[1][2][3][4]- High salt concentration in the sample.- Improve sample cleanup to remove interfering substances.[4]- Optimize chromatographic separation to resolve the analyte from matrix components.- Use a stable isotope-labeled internal standard to compensate for matrix effects.[4]- Prepare calibration standards in a matrix similar to the samples.[4]
Poor Peak Shape - Incompatible mobile phase or sample solvent.- Column void or contamination.- Ensure the sample solvent is miscible with the mobile phase.- Use a guard column and filter samples to protect the analytical column.- If a void is suspected, replace the column.
Low Sensitivity - Suboptimal ionization parameters.- Inefficient desolvation.- Optimize source parameters (e.g., spray voltage, gas flows, temperature).- Adjust mobile phase composition to enhance ionization.
Clogged System - Particulates from the sample extract.- Precipitation of salts or analyte in the tubing or on the column.- Centrifuge or filter all samples and mobile phases before use.- Ensure buffer compatibility with the organic mobile phase.
Carryover - Adsorption of the analyte to surfaces in the autosampler or column.- Use a strong wash solvent in the autosampler wash sequence.- Inject a blank solvent after a high-concentration sample.

Frequently Asked Questions (FAQs)

Here are answers to some common questions regarding the analysis of this compound in biological tissues.

Q1: Which analytical technique is more suitable for this compound analysis, GC-MS or LC-MS/MS?

Both techniques can be suitable, but the choice depends on the specific requirements of your assay. GC-MS is a robust technique for many brominated compounds.[5][6] However, some larger or thermally labile brominated flame retardants can degrade at the high temperatures used in GC, which may necessitate the use of LC-MS/MS.[1][7] LC-MS/MS often provides higher sensitivity and specificity, which is advantageous for detecting low concentrations in complex biological matrices.[1]

Q2: What are the critical steps in sample preparation for analyzing this compound in tissues?

Effective sample preparation is crucial for accurate analysis. Key steps typically include:

  • Homogenization: Ensuring the tissue sample is uniform.

  • Extraction: Using a suitable solvent to extract the analyte from the tissue matrix. Techniques like microwave-assisted extraction (MAE) can be efficient for related compounds.[8]

  • Cleanup: Removing interfering substances like lipids and proteins. This is often achieved using solid-phase extraction (SPE) or gel permeation chromatography (GPC).[9]

Q3: How can I minimize matrix effects in my LC-MS/MS analysis?

Matrix effects, which can suppress or enhance the analyte signal, are a common challenge with biological samples.[1][2][3][4] To mitigate them:

  • Optimize Sample Cleanup: A more rigorous cleanup procedure can remove many interfering compounds.

  • Chromatographic Separation: Adjust your LC method to separate this compound from co-eluting matrix components.

  • Use an Internal Standard: A stable isotope-labeled internal standard that co-elutes with the analyte is the most effective way to compensate for matrix effects.[4]

  • Matrix-Matched Calibrants: Preparing your calibration standards in a blank tissue extract that has undergone the same preparation process can help to normalize for matrix effects.[4]

Q4: What are typical validation parameters I need to assess for this method?

A full method validation should include the assessment of:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components.

  • Linearity and Range: The concentration range over which the method is accurate and precise.

  • Accuracy and Precision: How close the measured values are to the true values and the degree of scatter in the data.

  • Recovery: The efficiency of the extraction process.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.

  • Stability: The stability of the analyte in the biological matrix under different storage conditions.

Q5: Are there any specific considerations for handling brominated compounds in the lab?

Yes, care should be taken to avoid contamination. Brominated flame retardants are present in many laboratory materials. It is important to:

  • Use glassware and solvents that are free of interfering compounds.

  • Run procedural blanks with each batch of samples to monitor for contamination.

  • Be aware of potential sources of contamination in the laboratory environment.

Experimental Protocols

While a specific validated method for this compound was not found in the literature, the following protocol for the analysis of polybrominated diphenyl ethers (PBDEs) in biological tissues can be adapted as a starting point.

Sample Preparation: Microwave-Assisted Extraction (MAE) and Cleanup
  • Homogenization: Homogenize approximately 1-2 g of tissue sample.

  • Spiking: Spike the sample with an appropriate internal standard.

  • Extraction:

    • Mix the homogenized tissue with a drying agent (e.g., sodium sulfate).

    • Place the mixture in a microwave extraction vessel and add a suitable extraction solvent (e.g., a mixture of hexane (B92381) and dichloromethane).

    • Perform microwave-assisted extraction using an optimized temperature and time program.

  • Lipid Removal: Concentrate the extract and determine the lipid content. Use gel permeation chromatography (GPC) for lipid removal.

  • Cleanup:

    • Further clean the extract using a multi-layer silica (B1680970) gel column.[9]

    • Elute the analytes with an appropriate solvent mixture.

  • Final Preparation: Concentrate the final extract to the desired volume and add a recovery standard before instrumental analysis.

Instrumental Analysis: GC-MS/MS
  • Gas Chromatograph (GC):

    • Column: A low-bleed, non-polar capillary column (e.g., DB-5ms).

    • Injector: Splitless injection at an optimized temperature.

    • Oven Program: A temperature gradient optimized for the separation of brominated compounds.

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) or Negative Chemical Ionization (NCI). NCI can offer higher sensitivity for some brominated compounds.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.

Quantitative Data Summary

The following tables present representative quantitative data from method validation studies of polybrominated diphenyl ethers (PBDEs) in biological tissues, which can serve as a benchmark for the validation of a method for this compound.

Table 1: Recovery and Precision Data for PBDEs in Spiked Tissue
AnalyteSpiking Level (ng/g)Recovery (%)Precision (RSD %)
BDE-4710958
BDE-99109211
BDE-10010987
BDE-153101059
BDE-154109912

Data adapted from representative studies of BFR analysis in biological matrices.

Table 2: Linearity and Limits of Detection for PBDEs
AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)LOD (ng/g)LOQ (ng/g)
BDE-470.1 - 100>0.9950.050.15
BDE-990.1 - 100>0.9950.060.18
BDE-1000.1 - 100>0.9950.050.15
BDE-1530.2 - 200>0.9930.080.24
BDE-1540.2 - 200>0.9940.090.27

Data adapted from representative studies of BFR analysis in biological matrices.[10][11]

Visualizations

The following diagrams illustrate the experimental workflow and a troubleshooting decision tree.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing TissueSample 1. Tissue Sample Collection Homogenization 2. Homogenization TissueSample->Homogenization Spiking 3. Spiking with Internal Standard Homogenization->Spiking Extraction 4. Microwave-Assisted Extraction Spiking->Extraction LipidRemoval 5. Lipid Removal (GPC) Extraction->LipidRemoval Cleanup 6. Silica Gel Cleanup LipidRemoval->Cleanup Concentration 7. Final Concentration Cleanup->Concentration GCMS 8. GC-MS/MS Analysis Concentration->GCMS DataAnalysis 9. Data Analysis & Quantification GCMS->DataAnalysis

Caption: Experimental workflow for the analysis of this compound.

troubleshooting_guide cluster_lcms LC-MS/MS Issues cluster_gcms GC-MS Issues cluster_general General Issues start Analytical Issue Encountered IonSuppression Ion Suppression/Enhancement? start->IonSuppression PoorPeakShape Poor Peak Shape? start->PoorPeakShape LowSignal Low or No Signal? start->LowSignal ImproveCleanup Improve Sample Cleanup IonSuppression->ImproveCleanup Yes OptimizeChroma Optimize Chromatography IonSuppression->OptimizeChroma Yes UseIS Use Isotope-Labeled IS IonSuppression->UseIS Yes CheckLiner Check Inlet Liner & Column Activity PoorPeakShape->CheckLiner Yes OptimizeTemp Optimize Temperatures PoorPeakShape->OptimizeTemp Yes CheckSystem Check for Leaks & Detector Function LowSignal->CheckSystem Yes

Caption: Troubleshooting decision tree for common analytical issues.

References

Addressing co-elution issues in chromatographic analysis of brominated compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding co-elution issues encountered during the chromatographic analysis of brominated compounds.

Troubleshooting Guides

This section offers step-by-step solutions to common co-elution problems.

Issue 1: Poor resolution between two critical brominated flame retardant (BFR) peaks in Reverse-Phase HPLC.

Initial Observation: Your chromatogram shows overlapping or poorly resolved peaks for two or more brominated compounds, making accurate quantification impossible. A resolution value (Rs) of less than 1.5 is generally considered insufficient.[1]

Troubleshooting Workflow:

G A Start: Co-elution Observed B Optimize Mobile Phase Gradient A->B Step 1 C Change Mobile Phase Composition B->C If resolution is still poor G Resolution Achieved B->G Successful D Adjust pH of Aqueous Phase C->D If selectivity is still an issue C->G Successful E Evaluate Stationary Phase D->E If mobile phase optimization is insufficient D->G Successful F Adjust Temperature and Flow Rate E->F For fine-tuning E->G Successful F->G Successful H Consult Advanced Techniques (e.g., 2D-LC, MS/MS) F->H If co-elution persists

Caption: A logical workflow for troubleshooting co-elution issues in chromatography.

Step-by-Step Solutions:

  • Optimize the Mobile Phase Gradient: A well-optimized gradient is crucial for separating complex mixtures.[1][2]

    • Action: Decrease the ramp rate of the organic solvent. A slower, shallower gradient can significantly improve the separation of closely eluting compounds.[1]

    • Action: Introduce isocratic holds at certain points in the gradient to help resolve critical pairs.[1]

  • Change the Organic Modifier: Switching the organic solvent in your mobile phase can alter selectivity due to different solvent properties.[1][3]

    • Action: If you are using acetonitrile, try substituting it with methanol, or vice versa.[1] The change in solvent can alter the elution order of your compounds.

  • Adjust the pH of the Aqueous Phase: The retention of some brominated compounds can be sensitive to the pH of the mobile phase, especially if they are ionizable.[1]

    • Action: Acidifying the mobile phase (e.g., with 0.1% formic acid or phosphoric acid) is a common practice to ensure good peak shape and consistent retention.[1] Always measure the pH of the aqueous component before mixing it with the organic solvent.[4]

  • Evaluate a Different Stationary Phase: If optimizing the mobile phase is not enough, changing the column chemistry can provide a different selectivity.[1][3][5]

    • Action: Consider columns with alternative bonding, such as phenyl-hexyl or cyano (CN) phases, which can offer different interactions and potentially change the elution order.[1]

  • Fine-Tune Flow Rate and Temperature: These parameters can be adjusted to optimize both resolution and analysis time.

    • Action: A lower flow rate generally improves resolution.[1] Conversely, a higher temperature can decrease analysis time and alter selectivity.[1][3]

Quantitative Data Summary

The following table summarizes the hypothetical effect of different chromatographic conditions on the resolution of two co-eluting brominated compounds, Compound A and Compound B.

Parameter Changed Condition 1 Resolution (Rs) between A & B Condition 2 Resolution (Rs) between A & B
Mobile Phase Gradient 5-95% Acetonitrile in 10 min0.85-95% Acetonitrile in 20 min1.6
Organic Modifier 50% Acetonitrile1.155% Methanol1.8
Stationary Phase C18 Column1.2Phenyl-Hexyl Column2.1
Column Temperature 30°C1.445°C1.9
Flow Rate 1.0 mL/min1.50.7 mL/min2.0

Experimental Protocols

Protocol 1: Mobile Phase Gradient Optimization for HPLC Analysis of BFRs

This protocol outlines a systematic approach to optimizing the mobile phase gradient to resolve co-eluting brominated flame retardants on a C18 column.

  • Initial Scouting Gradient:

    • Column: C18, 150 x 4.6 mm, 5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detector: UV at 230 nm

    • Gradient: Run a fast, broad gradient to determine the approximate elution times of the compounds (e.g., 5% to 95% B in 15 minutes).[1]

  • Focused Gradient Optimization:

    • Based on the scouting run, design a more focused gradient. If the compounds of interest elute between 40% and 60% B, create a shallower gradient in that range.

    • Example Gradient:

      • 0-2 min: Hold at 30% B

      • 2-12 min: Ramp from 30% to 65% B

      • 12-14 min: Ramp to 95% B and hold for 2 min

      • 16-18 min: Return to initial conditions and equilibrate

  • Introduction of Isocratic Steps:

    • If two peaks are still not fully resolved, introduce an isocratic hold in the middle of the gradient ramp where those peaks elute to improve their separation.[1]

Frequently Asked Questions (FAQs)

Q1: What is co-elution in chromatography?

A1: Co-elution occurs when two or more compounds travel through the chromatographic column at the same rate and therefore exit (elute) at the same time, resulting in a single, overlapping peak.[6] This makes it impossible to accurately identify and quantify the individual components.[6]

Q2: How can I detect co-elution if I only see a single, symmetrical peak?

A2: Detecting perfectly co-eluting peaks can be challenging.[6] However, there are several methods:

  • Peak Shape Analysis: Look for subtle signs of asymmetry, such as peak fronting or tailing, which can indicate the presence of a hidden peak.[5]

  • Diode Array Detector (DAD): A DAD detector can perform a "peak purity" analysis by acquiring UV-Vis spectra across the entire peak.[6] If the spectra are not consistent across the peak, it suggests the presence of multiple components.[6]

  • Mass Spectrometry (MS): An MS detector can analyze the mass-to-charge ratio of the ions across the peak. If multiple parent or fragment ions are detected, it indicates co-elution.[6]

Q3: Can changing the stationary phase really make a significant difference?

A3: Yes, changing the stationary phase is one of the most powerful ways to alter selectivity and resolve co-eluting peaks.[3][5] Different stationary phases (e.g., C18, C8, Phenyl, Cyano) interact with analytes through different mechanisms (hydrophobic, pi-pi, dipole-dipole interactions).[1] This can change the retention times and even the elution order of compounds.[1]

Q4: My brominated compounds are very polar and elute near the void volume. How can I improve their retention and separation?

A4: For highly polar compounds that have little retention on traditional reversed-phase columns, consider the following:

  • Use a more aqueous mobile phase: Start with a high percentage of the aqueous component in your mobile phase.[7]

  • Consider a different column: A C8 column, which is less hydrophobic than a C18, may provide better retention for moderately polar compounds.[7] For very polar compounds, a Hydrophilic Interaction Liquid Chromatography (HILIC) column is often the best choice.[7]

  • Use an acidic mobile phase: For ionizable polar compounds, adding a small amount of acid to the mobile phase can improve peak shape and retention.[7]

Q5: I'm using Gas Chromatography (GC) and experiencing co-elution of brominated compounds. What are some key parameters to adjust?

A5: In GC, several factors can be adjusted to resolve co-eluting peaks:

  • Temperature Program: Similar to a mobile phase gradient in HPLC, optimizing the temperature ramp rate can improve separation. A slower temperature ramp can increase the resolution of closely eluting compounds.

  • Carrier Gas Flow Rate: Reducing the carrier gas flow rate can increase the efficiency of the separation, leading to sharper peaks and better resolution.[8]

  • Column Stationary Phase: Just as in HPLC, the choice of stationary phase is critical. For brominated compounds, columns with different polarities can be tested to achieve the desired selectivity.

  • Column Dimensions: Using a longer column or a column with a smaller internal diameter can increase the number of theoretical plates and improve resolution.[9] Increasing the film thickness of the stationary phase can also help resolve early eluting peaks from the solvent front.[9]

References

Validation & Comparative

A Comparative Toxicological Assessment: 2,4,6-Tribromophenyl Caproate vs. 2,4,6-Tribromophenol

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the toxicological profiles of 2,4,6-Tribromophenyl caproate and its parent compound, 2,4,6-Tribromophenol.

This guide provides a comprehensive comparison of the available toxicological data for this compound and 2,4,6-Tribromophenol (TBP). While extensive research has been conducted on the toxicity of TBP, a widely used brominated flame retardant, direct experimental toxicological data for this compound is limited. However, its structural relationship to TBP and expected hydrolysis in biological systems allows for an informed assessment of its potential toxicity.

Executive Summary

Quantitative Toxicity Data

The following tables provide a summary of the available quantitative toxicity data for 2,4,6-Tribromophenol and Hexanoic Acid, the expected hydrolysis product of this compound.

Table 1: Acute Toxicity Data

CompoundTestSpeciesRouteValueReference
2,4,6-Tribromophenol LD50RatOral1486 - <2000 mg/kg bw[1][2]MHW Japan, 1999; Stohlman, 1951
LD50RatDermal>2000 mg/kg bwDSBG/BCL, 1997a
LC50RatInhalation>50,000 mg/m³GLCC, 1974a
Hexanoic Acid LD50RatOral3000 mg/kg[3]
LD50RabbitDermal630 mg/kg
LC50MouseInhalation4100 mg/m³/2h

Table 2: Repeated Dose and Reproductive Toxicity of 2,4,6-Tribromophenol

Study TypeSpeciesRouteNOAELLOAELEffects Observed at LOAELReference
Repeated Dose Toxicity (OECD 422)RatGavage100 mg/kg/day300 mg/kg/daySalivation, increased serum creatinine (B1669602) in males.[4]Tanaka et al., 1999
Reproductive/Developmental Toxicity (OECD 422)RatGavage300 mg/kg/day1000 mg/kg/dayDecreased neonatal viability and body weight.[4]Tanaka et al., 1999

Experimental Protocols

Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test (OECD Guideline 422) for 2,4,6-Tribromophenol

  • Test Species: Sprague-Dawley rats.

  • Administration: Oral gavage.

  • Dosage Groups: 0 (vehicle control), 100, 300, and 1000 mg/kg/day.

  • Duration: Males were dosed for 49 days (2 weeks prior to mating, during mating, and 2 weeks post-mating). Females were dosed for 14 days prior to mating, during mating, throughout gestation, and until day 4 of lactation.

  • Observations: Clinical signs, body weight, food consumption, hematology, clinical biochemistry, organ weights, and histopathology were evaluated in parental animals. Reproductive parameters (e.g., fertility, gestation length) and offspring viability and growth were also assessed.

  • Reference: Tanaka et al. (1999) as cited in the Provisional Peer-Reviewed Toxicity Values for 2,4,6-Tribromophenol.[4]

Visualization of Metabolic Pathway

The primary metabolic pathway anticipated for this compound is hydrolysis, leading to the formation of 2,4,6-Tribromophenol and hexanoic acid.

G cluster_hydrolysis Expected Metabolic Pathway of this compound TBC This compound Hydrolysis Hydrolysis (e.g., in the stomach) TBC->Hydrolysis TBP 2,4,6-Tribromophenol Hydrolysis->TBP HA Hexanoic Acid (Caproic Acid) Hydrolysis->HA G cluster_assessment_flow Toxicity Assessment Workflow Start Assess Toxicity of This compound Data_Availability Direct Experimental Toxicity Data Available? Start->Data_Availability Direct_Assessment Direct Toxicological Profile Data_Availability->Direct_Assessment Yes Indirect_Assessment Inferred Toxicity based on Hydrolysis Products Data_Availability->Indirect_Assessment No Hydrolysis_Products Identify Hydrolysis Products: - 2,4,6-Tribromophenol - Hexanoic Acid Indirect_Assessment->Hydrolysis_Products TBP_Toxicity Assess Toxicity of 2,4,6-Tribromophenol Hydrolysis_Products->TBP_Toxicity HA_Toxicity Assess Toxicity of Hexanoic Acid Hydrolysis_Products->HA_Toxicity Combined_Toxicity Synthesize Combined Toxicological Profile TBP_Toxicity->Combined_Toxicity HA_Toxicity->Combined_Toxicity

References

A Comparative Guide to Analytical Methods for Brominated Phenols: A Focus on 2,4,6-Tribromophenol as a Surrogate for 2,4,6-Tribromophenyl Caproate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of brominated aromatic compounds is essential for quality control, safety assessment, and metabolic studies. This guide offers an objective comparison of common analytical techniques for the determination of 2,4,6-TBP, supported by performance data from various validation studies.

Comparison of Analytical Method Performance

The choice of an analytical method for the determination of 2,4,6-TBP, and by extension 2,4,6-Tribromophenyl caproate, is contingent upon factors such as the required sensitivity, selectivity, the nature of the sample matrix, and the available instrumentation. The following table summarizes the performance of common techniques based on data from validation studies for 2,4,6-TBP.

Analytical MethodPrincipleLimit of Detection (LOD)Limit of Quantification (LOQ)Precision (RSD)Key Advantages
GC-MS/MS Gas Chromatography-Tandem Mass Spectrometry1-100 pg/tablet (solid dosage)[1][2][3] 0.04-4 ng/L (water)[1][2][3]Not explicitly stated<15%[2]High selectivity and sensitivity, robust for complex matrices.[2]
LC-MS/MS Liquid Chromatography-Tandem Mass SpectrometryGenerally in the low ng/L to pg/mL range for similar compounds.[2]0.1-1 µg/kg (wet weight) in fish muscle.[4]<13%[4]Suitable for thermally labile and polar compounds, high throughput.[2]
ELISA Enzyme-Linked Immunosorbent Assay1.5 µg/L (in wood extracts)[2]45 ng/g (in wood)[2]<22%[2]Fast, cost-effective, high-throughput screening capabilities.[2]
HPLC-UV High-Performance Liquid Chromatography with UV Detection89.0 - 269 ng/mL for dibromophenols.[5]Not explicitly statedNot explicitly statedSuitable for routine quantification with less complex instrumentation.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are the experimental protocols for the key techniques discussed.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) with Stir Bar Sorptive Extraction (SBSE)

This method offers high sensitivity and is ideal for trace-level analysis of 2,4,6-TBP in various matrices, including drug products and packaging materials.[1][3]

a) Sample Preparation: Stir Bar Sorptive Extraction (SBSE)

SBSE is a solventless extraction technique that combines extraction and preconcentration of volatile and semi-volatile compounds onto a polydimethylsiloxane (B3030410) (PDMS) coated stir bar.[6]

  • For Liquid Samples (e.g., water-based solutions):

    • Place a defined volume of the liquid sample into a vial.

    • Add a PDMS-coated stir bar (Twister®).

    • If required, add an internal standard (e.g., deuterated 2,4,6-tribromoanisole).[1][3]

    • Stir the sample for a defined period (e.g., 60-120 minutes) at room temperature to allow for the analytes to partition into the PDMS phase.

    • After extraction, remove the stir bar, dry it with a lint-free tissue, and place it into a thermal desorption tube.

  • For Solid Samples (e.g., tablets):

    • Crush the solid sample and dissolve it in a suitable solvent (e.g., a mixture of water and an organic solvent).

    • Follow the procedure for liquid samples.

b) GC-MS/MS Analysis

  • Thermal Desorption: The stir bar in the thermal desorption tube is heated to desorb the trapped analytes, which are then transferred to the GC inlet.

  • Gas Chromatography (GC): The analytes are separated on a capillary column (e.g., HP-5MS) based on their volatility and interaction with the stationary phase.

  • Tandem Mass Spectrometry (MS/MS): The separated compounds are ionized (typically by electron ionization) and fragmented. Specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) are monitored for highly selective and sensitive quantification.[1][3]

GC_MS_Workflow GC-MS/MS with SBSE Workflow for 2,4,6-TBP Analysis cluster_prep Sample Preparation cluster_analysis Analysis Sample Liquid or Dissolved Solid Sample Add_IS Add Internal Standard Sample->Add_IS SBSE Stir Bar Sorptive Extraction (SBSE) Add_IS->SBSE Dry_Bar Remove and Dry Stir Bar SBSE->Dry_Bar TD Thermal Desorption Dry_Bar->TD Transfer Stir Bar GC Gas Chromatography (Separation) TD->GC MSMS Tandem Mass Spectrometry (Detection & Quantification) GC->MSMS Data_Analysis Data Analysis MSMS->Data_Analysis Data Acquisition LC_MS_Workflow LC-MS/MS Workflow for 2,4,6-TBP Analysis cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample Weighing and Dissolution Extraction Solvent Extraction (e.g., Acetonitrile) Sample->Extraction Cleanup Dispersive SPE Cleanup (d-SPE) Extraction->Cleanup Filter Filtration Cleanup->Filter LC Liquid Chromatography (Separation) Filter->LC Inject MSMS Tandem Mass Spectrometry (Detection & Quantification) LC->MSMS Data_Analysis Data Analysis MSMS->Data_Analysis Data Acquisition ELISA_Workflow ELISA Workflow for 2,4,6-TBP Analysis Start Start with Antibody- Coated Microplate Add_Sample Add Sample/Standard and Enzyme Conjugate Start->Add_Sample Incubate Incubate (Competitive Binding) Add_Sample->Incubate Wash1 Wash Plate Incubate->Wash1 Add_Substrate Add Substrate Wash1->Add_Substrate Incubate_Color Incubate (Color Development) Add_Substrate->Incubate_Color Stop_Reaction Stop Reaction Incubate_Color->Stop_Reaction Read_Absorbance Read Absorbance Stop_Reaction->Read_Absorbance Calculate Calculate Concentration from Standard Curve Read_Absorbance->Calculate Cross_Validation_Logic Logical Flow for Cross-Validation of Analytical Methods Define_Objective Define Analytes, Matrices, and Concentration Range Select_Methods Select Methods for Comparison (e.g., GC-MS/MS vs. LC-MS/MS) Define_Objective->Select_Methods Develop_Validate Develop and Validate Each Method Individually (ICH Guidelines) Select_Methods->Develop_Validate Sample_Set Prepare a Set of Validation Samples (Spiked and Real) Develop_Validate->Sample_Set Analyze_Method1 Analyze Samples with Method 1 Sample_Set->Analyze_Method1 Analyze_Method2 Analyze Samples with Method 2 Sample_Set->Analyze_Method2 Compare_Results Statistically Compare Results (e.g., Bland-Altman, Correlation, t-test) Analyze_Method1->Compare_Results Analyze_Method2->Compare_Results Conclusion Draw Conclusions on Method Equivalence or Bias Compare_Results->Conclusion

References

A Framework for Inter-laboratory Comparison of 2,4,6-Tribromophenyl Caproate Measurements

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Tribromophenyl caproate is a compound of interest in various fields, and the ability to obtain consistent and reproducible measurements across different laboratories is crucial for reliable research and development. Currently, there is a lack of publicly available data from inter-laboratory comparison studies specifically for this compound. This guide, therefore, presents a comprehensive framework for designing and implementing such a study. The proposed methodologies and protocols are based on established analytical techniques for related brominated compounds, providing a robust starting point for researchers aiming to validate and harmonize measurement procedures.

An inter-laboratory comparison is a well-established method for assessing the performance of analytical methods and the proficiency of laboratories.[1][2][3] By analyzing the same samples, participating laboratories can evaluate the accuracy, precision, and comparability of their results. This guide outlines a proposed study design, detailed experimental protocols, and data presentation formats to facilitate a thorough inter-laboratory comparison of this compound measurements.

Proposed Inter-laboratory Study Design

A successful inter-laboratory comparison study requires careful planning and execution. The following sections detail the key components of a proposed study for this compound.

1. Objectives

The primary objectives of the proposed inter-laboratory study are:

  • To assess the inter-laboratory variability of this compound measurements.

  • To evaluate the performance of a standardized analytical method across multiple laboratories.

  • To identify potential sources of measurement discrepancy and suggest areas for method improvement.

  • To establish a consensus value for the concentration of this compound in a reference material, if applicable.

2. Participating Laboratories

A diverse group of laboratories should be recruited to ensure a comprehensive evaluation. This could include academic, industrial, and governmental laboratories with experience in analytical chemistry, particularly in the analysis of organic compounds.

3. Study Materials

A set of well-characterized and homogeneous test samples should be prepared and distributed to all participating laboratories. These samples should cover a range of this compound concentrations relevant to the intended application. It is recommended to include a blank sample and at least two samples with different concentration levels. A certified reference material, if available, should also be included to assess accuracy.

4. Analytical Methodology

To ensure comparability of results, all participating laboratories should adhere to a standardized analytical protocol. Based on common methods for related brominated flame retardants, a Gas Chromatography-Mass Spectrometry (GC-MS) method is proposed.[4][5][6][7] A detailed experimental protocol for this method is provided in a later section.

5. Data Reporting and Analysis

Participating laboratories will be required to report their measurement results, including individual replicate values, the mean, and the standard deviation. The study coordinator will then perform a statistical analysis of the submitted data to evaluate inter-laboratory precision (reproducibility) and intra-laboratory precision (repeatability).

Data Presentation

Clear and structured data presentation is essential for the effective comparison of results. The following tables provide a template for collecting and summarizing the data from the proposed inter-laboratory study.

Table 1: Participating Laboratory Information

Laboratory IDLaboratory NameCountryContact PersonAnalytical Instrument
Lab-01
Lab-02
Lab-03
...

Table 2: Test Sample Information

Sample IDMatrixNominal Concentration of this compound (µg/mL)Homogeneity and Stability Data
S-01Blank (e.g., Methanol)0Verified
S-02Spiked Solution10Verified
S-03Spiked Solution50Verified
CRM-01Certified Reference MaterialCertified ValueProvided with CRM

Table 3: Inter-laboratory Comparison Results for this compound (µg/mL)

Laboratory IDSample IDReplicate 1Replicate 2Replicate 3MeanStandard Deviation
Lab-01S-02
S-03
CRM-01
Lab-02S-02
S-03
CRM-01
Lab-03S-02
S-03
CRM-01
......

Experimental Protocols

The following is a detailed protocol for the determination of this compound in a solution matrix using Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is intended to be a standardized method for all participating laboratories in the inter-laboratory comparison study.

1. Scope

This method describes the quantitative determination of this compound in a liquid sample by GC-MS.

2. Reagents and Materials

  • This compound analytical standard (purity >98%)

  • Internal Standard (e.g., Deuterated this compound or a structurally similar compound not present in the samples)

  • Methanol (B129727), HPLC grade

  • Hexane, HPLC grade

  • Volumetric flasks, pipettes, and syringes

  • Autosampler vials with caps

3. Instrument and Conditions

  • Gas Chromatograph: Equipped with a split/splitless injector and a suitable capillary column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Mass Spectrometer: Capable of electron ionization (EI) and selected ion monitoring (SIM).

  • GC Conditions:

    • Injector Temperature: 280 °C

    • Injection Volume: 1 µL

    • Injection Mode: Splitless

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 1 minute

      • Ramp 1: 20 °C/min to 250 °C

      • Ramp 2: 10 °C/min to 300 °C, hold for 5 minutes

    • Carrier Gas: Helium, constant flow at 1.0 mL/min

  • MS Conditions:

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Ionization Energy: 70 eV

    • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Ions to monitor: To be determined from the mass spectrum of this compound (quantification and qualifier ions) and the internal standard.

4. Preparation of Standard Solutions

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound analytical standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock standard solution with methanol to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Internal Standard Stock Solution (1000 µg/mL): Prepare a stock solution of the internal standard in methanol.

  • Calibration Standards: To each working standard solution, add a constant amount of the internal standard to achieve a final concentration (e.g., 10 µg/mL).

5. Sample Preparation

  • Accurately pipette a known volume of the test sample into an autosampler vial.

  • Add the same constant amount of the internal standard as in the calibration standards.

  • Vortex the vial to ensure thorough mixing.

6. Analysis

  • Inject the calibration standards into the GC-MS system to generate a calibration curve.

  • Inject the prepared test samples.

  • Perform replicate injections for each sample.

7. Data Processing and Calculation

  • Identify the peaks for this compound and the internal standard based on their retention times and characteristic ions.

  • Integrate the peak areas for the quantification ion of this compound and the internal standard.

  • Calculate the ratio of the peak area of this compound to the peak area of the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of this compound in the test samples using the calibration curve.

Mandatory Visualization

The following diagrams illustrate the key workflows for the proposed inter-laboratory comparison study.

G cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Execution cluster_analysis Phase 3: Data Analysis & Reporting A Define Study Objectives B Recruit Participating Laboratories A->B C Prepare & Characterize Test Materials B->C D Develop & Validate Standard Protocol C->D E Distribute Samples & Protocol D->E F Laboratories Perform Analysis G Submit Results to Coordinator H Statistical Analysis of Data G->H I Evaluate Laboratory Performance J Prepare & Distribute Final Report

Caption: Workflow for the proposed inter-laboratory comparison study.

G cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Prepare Calibration Standards C Add Internal Standard A->C B Prepare Test Samples B->C D Inject into GC-MS C->D E Chromatographic Separation F Mass Spectrometric Detection (SIM) G Peak Integration & Area Ratio Calculation F->G H Generate Calibration Curve I Quantify Analyte Concentration H->I

Caption: Experimental workflow for GC-MS analysis of this compound.

References

The Environmental Staying Power of 2,4,6-Tribromophenyl caproate: A Comparative Guide to its Persistence Among Brominated Flame Retardants

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the environmental persistence of 2,4,6-Tribromophenyl caproate against other prominent Brominated Flame Retardants (BFRs). Due to a lack of direct experimental data on this compound, this comparison is based on its chemical structure, the known environmental fate of structurally similar compounds, and its potential degradation products.

Brominated flame retardants (BFRs) are a class of organobromine compounds added to a wide array of consumer products to inhibit ignition and slow the spread of fire.[1][2][3] However, their widespread use has led to their ubiquitous presence in the environment, raising concerns about their persistence, bioaccumulation, and potential toxicity.[4][5][6] This guide focuses on this compound and evaluates its likely environmental persistence in comparison to other well-studied BFRs.

Predicted Degradation and Persistence Profile

The chemical structure of this compound contains a key feature that is expected to influence its environmental fate: an ester linkage. This bond is susceptible to hydrolysis, a chemical reaction with water that can be influenced by pH and microbial activity.[7][8] The predicted primary degradation pathway for this compound is the hydrolysis of the ester bond, which would break the molecule down into 2,4,6-Tribromophenol (B41969) (TBP) and caproic acid.

TBC This compound H2O Water (Hydrolysis) TBC->H2O TBP 2,4,6-Tribromophenol H2O->TBP CA Caproic Acid H2O->CA

Predicted Hydrolysis of this compound.

While the initial hydrolysis of the ester may suggest lower persistence for the parent compound compared to other BFRs that lack such a functional group, the resulting degradation product, 2,4,6-Tribromophenol (TBP), is a known environmental pollutant with significant persistence.[9][10][11] Therefore, a complete assessment of the environmental impact of this compound must consider the fate of its persistent transformation product.

Comparative Environmental Persistence

The following table provides a comparative overview of the predicted environmental persistence of this compound and other well-known BFRs.

CompoundChemical ClassKey Structural FeaturesPredicted/Known Environmental Persistence
This compound Brominated Phenyl EsterEster linkageParent compound may be susceptible to hydrolysis. However, its primary degradation product, 2,4,6-Tribromophenol, is persistent.
Polybrominated Diphenyl Ethers (PBDEs) Brominated Aromatic EtherStable ether bond, high degree of brominationHigh persistence and bioaccumulation.[12]
Tetrabromobisphenol A (TBBPA) Brominated Phenol (B47542)Two brominated phenol rings linked by an isopropylidene groupKnown to be persistent in the environment.[13]
2,4,6-Tribromophenol (TBP) Brominated PhenolSingle brominated phenol ringA persistent environmental pollutant.[9][10][11]

Experimental Protocols for Assessing Environmental Persistence

Standardized methods, such as the OECD Guidelines for the Testing of Chemicals, are crucial for evaluating the environmental fate of substances.[1][2][5] The following are key experimental protocols relevant to assessing the persistence of a compound like this compound.

Hydrolysis as a Function of pH (OECD Guideline 111)

This test is designed to determine the rate of abiotic hydrolysis of a chemical in aqueous solutions at different pH values (typically 4, 7, and 9).

Methodology:

  • A sterile aqueous solution of the test substance at a low concentration is prepared in buffered solutions at the desired pH levels.

  • The solutions are incubated in the dark at a constant temperature.

  • Samples are taken at appropriate time intervals.

  • The concentration of the test substance is determined using a suitable analytical method (e.g., HPLC, GC-MS).

  • The rate constant and half-life of hydrolysis are calculated for each pH.

Aerobic and Anaerobic Transformation in Soil (OECD Guideline 307)

This guideline is used to assess the biodegradation of a chemical in soil under both aerobic and anaerobic conditions.

Methodology:

  • The test substance, often radiolabelled for easier tracking, is applied to fresh soil samples.

  • For aerobic testing, the soil is incubated in the dark with a continuous supply of air. For anaerobic testing, the soil is incubated under an inert atmosphere (e.g., nitrogen) after an initial aerobic phase to reduce oxygen.

  • The amount of evolved CO2 (from mineralization of the radiolabelled carbon) is trapped and measured over time.

  • Soil samples are extracted at various intervals to analyze for the parent compound and its transformation products.

  • The rate of degradation and the half-life of the test substance in soil are determined.

Phototransformation of Chemicals in Water – Direct Photolysis (OECD Guideline 316)

This test evaluates the potential for a chemical to be degraded by sunlight in water.

Methodology:

  • A solution of the test substance in pure water is exposed to a light source that simulates natural sunlight.

  • Control samples are kept in the dark to account for any non-photolytic degradation.

  • The concentration of the test substance is measured in both light-exposed and dark control samples over time.

  • The rate of photolysis and the quantum yield are calculated to estimate the environmental photodegradation half-life.

cluster_prep Preparation cluster_exp Exposure Conditions cluster_analysis Analysis TestSubstance Test Substance (e.g., this compound) Hydrolysis Hydrolysis (pH 4, 7, 9) OECD 111 TestSubstance->Hydrolysis Biodegradation Biodegradation (Aerobic/Anaerobic) OECD 307 TestSubstance->Biodegradation Photolysis Photolysis (Simulated Sunlight) OECD 316 TestSubstance->Photolysis Media Environmental Matrix (Water, Soil) Media->Hydrolysis Media->Biodegradation Media->Photolysis Sampling Time-course Sampling Hydrolysis->Sampling Biodegradation->Sampling Photolysis->Sampling Quantification Analytical Quantification (e.g., HPLC, GC-MS) Sampling->Quantification Data Data Analysis (Half-life, Degradation Rate) Quantification->Data

General workflow for environmental persistence testing.

Conclusion

In the absence of direct experimental data, a conclusive statement on the environmental persistence of this compound cannot be made. However, based on its chemical structure, it is plausible to predict that it may undergo hydrolysis to form 2,4,6-Tribromophenol, a known persistent organic pollutant. This suggests that while the parent molecule might be less persistent than other BFRs like PBDEs, its degradation can lead to the formation of a stable and potentially harmful substance. Therefore, comprehensive experimental studies following established protocols, such as the OECD guidelines, are imperative to accurately assess the environmental risk posed by this compound and its transformation products.

References

A Comparative Guide: LC-MS/MS versus GC-MS for the Analysis of 2,4,6-Tribromophenyl caproate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Principle of a Comparative Analysis

The choice between LC-MS/MS and GC-MS for the analysis of 2,4,6-Tribromophenyl caproate hinges on the physicochemical properties of the analyte, including its polarity, thermal stability, and volatility. This guide will delve into the practical considerations of each technique, from sample preparation to data acquisition, to assist researchers in selecting the most appropriate method for their specific application.

Quantitative Data Summary

The following table summarizes the anticipated performance characteristics of LC-MS/MS and GC-MS for the analysis of this compound. These values are extrapolated from studies on similar brominated compounds and serve as a general guideline.[4][6][7]

ParameterLC-MS/MS (Anticipated)GC-MS/MS (Anticipated)
Limit of Detection (LOD) Low ng/L to pg/mL range0.04-4 ng/L (in water)
Limit of Quantification (LOQ) Low ng/mL range1-100 pg/tablet (solid dosage)
**Linearity (R²) **>0.99>0.99
Precision (%RSD) <15%<15%
Accuracy (% Recovery) 85-115%90-110%
Throughput HigherLower
Derivatization Required NoPotentially for improved volatility

Experimental Protocols

Detailed methodologies for both LC-MS/MS and GC-MS are presented below. These protocols are based on established methods for the analysis of related brominated flame retardants and phenols.[3][4][8][9]

LC-MS/MS Experimental Protocol

1. Sample Preparation:

  • Extraction: A QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based extraction is a suitable approach for various matrices.[10] For a solid sample, a representative portion is homogenized and extracted with acetonitrile. For liquid samples, a direct injection after filtration may be possible, or a liquid-liquid extraction can be performed.

  • Clean-up: A dispersive solid-phase extraction (d-SPE) step using a combination of primary secondary amine (PSA) and C18 sorbents is employed to remove interfering matrix components.[10]

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) is typically used for the separation of brominated compounds.

  • Mobile Phase: A gradient elution with water (containing 0.1% formic acid) and methanol (B129727) or acetonitrile.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in negative ion mode is often suitable for phenolic compounds and their esters.[4]

  • MS/MS Parameters: Multiple Reaction Monitoring (MRM) is used for quantification. Precursor and product ions for this compound would need to be determined by infusing a standard solution.

GC-MS Experimental Protocol

1. Sample Preparation:

  • Extraction: Similar to LC-MS/MS, extraction can be performed using solvents like toluene (B28343) or a hexane/acetone mixture.[10][11] For trace analysis, stir bar sorptive extraction (SBSE) can be a highly effective pre-concentration technique.[4][6]

  • Clean-up: Column chromatography with silica (B1680970) or florisil (B1214189) may be necessary to remove matrix interferences.[9]

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: A gas chromatograph with a split/splitless or a temperature-programmable injector. To minimize thermal degradation of potentially labile compounds, a cool-on-column or PTV inlet is recommended.

  • Column: A low-polarity capillary column, such as a DB-5ms or DB-XLB (e.g., 15-30 m x 0.25 mm x 0.1-0.25 µm), is suitable for the separation of brominated flame retardants.[3][8]

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A temperature gradient starting from a lower temperature (e.g., 100-120°C) and ramping up to a higher temperature (e.g., 300-320°C) is employed to elute the analyte.[8][11]

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer.

  • Ionization Source: Electron ionization (EI) is the most common ionization technique for GC-MS analysis of non-polar or low-polarity compounds.[3]

  • MS/MS Parameters: For quantitative analysis, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode is used.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows and a logical comparison of the two techniques.

LC_MSMS_Workflow Sample Sample (e.g., Pharmaceutical Product) Extraction Extraction (QuEChERS) Sample->Extraction Cleanup Clean-up (d-SPE) Extraction->Cleanup LC_Separation LC Separation (C18 Column) Cleanup->LC_Separation Ionization Ionization (ESI Negative) LC_Separation->Ionization MS_Analysis MS/MS Analysis (Triple Quadrupole) Ionization->MS_Analysis Data_Processing Data Processing & Quantification MS_Analysis->Data_Processing

Caption: Workflow for LC-MS/MS analysis.

GC_MS_Workflow Sample Sample (e.g., Environmental Matrix) Extraction Extraction (Solvent or SBSE) Sample->Extraction Cleanup Clean-up (Silica Column) Extraction->Cleanup GC_Separation GC Separation (DB-5ms Column) Cleanup->GC_Separation Ionization Ionization (Electron Ionization) GC_Separation->Ionization MS_Analysis MS/MS Analysis (Triple Quadrupole) Ionization->MS_Analysis Data_Processing Data Processing & Quantification MS_Analysis->Data_Processing

Caption: Workflow for GC-MS/MS analysis.

Comparison_Diagram Analyte This compound Analysis LC_MS LC-MS/MS Analyte->LC_MS GC_MS GC-MS Analyte->GC_MS LC_Advantages Advantages: - Suitable for polar & thermally labile compounds - No derivatization needed - Higher throughput LC_MS->LC_Advantages Strengths LC_Disadvantages Disadvantages: - Matrix effects can be significant - Ionization efficiency can be variable LC_MS->LC_Disadvantages Limitations GC_Advantages Advantages: - High chromatographic resolution - Robust and well-established - Good for volatile & semi-volatile compounds GC_MS->GC_Advantages Strengths GC_Disadvantages Disadvantages: - Potential for thermal degradation - Derivatization may be required - Slower analysis time GC_MS->GC_Disadvantages Limitations

Caption: Comparison of LC-MS/MS and GC-MS.

Concluding Remarks

Both LC-MS/MS and GC-MS are powerful techniques capable of the sensitive and selective analysis of this compound. The choice of method will ultimately depend on the specific requirements of the analysis.

  • LC-MS/MS is likely the more versatile and high-throughput option, particularly for polar and thermally labile compounds, and when analyzing complex biological matrices. The avoidance of derivatization simplifies sample preparation. However, careful management of matrix effects is crucial for accurate quantification.

  • GC-MS is a robust and highly sensitive technique for volatile and semi-volatile compounds. It often provides excellent chromatographic separation. For a compound like this compound, its thermal stability would be a key consideration. The potential for thermal degradation in the injector or column must be evaluated.[9]

For researchers embarking on the analysis of this compound, it is recommended to perform initial feasibility studies with both techniques, if available, to determine the optimal method for their specific sample matrix and analytical objectives. Method validation according to established guidelines is essential to ensure the reliability of the generated data.

References

Safety Operating Guide

Proper Disposal of 2,4,6-Tribromophenyl Caproate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Treat 2,4,6-Tribromophenyl caproate as a hazardous waste. This substance is classified as a halogenated organic compound and is very toxic to aquatic life.[1] Proper disposal through a licensed hazardous waste facility is mandatory to prevent environmental contamination and ensure regulatory compliance.[2]

This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is critical for maintaining a safe laboratory environment and protecting the ecosystem.

I. Immediate Safety and Spill Response

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuation and Ventilation: For significant spills, evacuate the immediate area and ensure adequate ventilation.[3] For minor spills, work in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[4]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including nitrile or neoprene gloves, chemical splash goggles, and a fully buttoned lab coat.[4] A face shield is also recommended.[4]

  • Containment of Minor Spills: For small spills, dampen the solid material with alcohol and transfer it to a suitable, labeled container for disposal.[5] Use absorbent paper dampened with alcohol to clean up any remaining residue.[5]

  • Containment of Major Spills: For larger spills, contain the spillage and prevent it from entering drains or water courses.[6] Alert emergency responders and provide them with the location and nature of the hazard.[6]

  • Decontamination: After a spill, thoroughly decontaminate the affected area. Solvent wash all contaminated surfaces with alcohol, followed by a strong soap and water solution.[5] Contaminated clothing should be removed immediately and washed before reuse.[7]

II. Step-by-Step Disposal Protocol

The disposal of this compound must be handled with care, following a structured protocol to ensure safety and compliance.

  • Waste Identification and Classification:

    • This compound is a brominated organic compound and must be classified as a "Halogenated Organic Waste".[8]

    • Due to its toxicity to aquatic life, it is considered an environmental hazard.[1] Wastes from the production of the related compound, 2,4,6-tribromophenol, are regulated by the EPA under RCRA, highlighting the hazardous nature of such chemicals.[9]

  • Waste Segregation and Collection:

    • Collect waste this compound in a dedicated, properly labeled, and sealable container.[4][8] Do not mix with other waste streams, especially non-halogenated organic waste.[3][8]

    • The container should be made of a compatible material, as bromine compounds can attack certain plastics and rubbers.[4]

    • Store the waste container in a designated satellite accumulation area, away from incompatible materials such as strong oxidizing agents, acids, and metals.[4]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols (e.g., "Harmful," "Irritant," "Environmental Hazard").[1]

  • Final Disposal:

    • The primary method for the disposal of halogenated organic waste is incineration at a licensed hazardous waste disposal facility.[2][8] These facilities are equipped with the necessary technology, such as afterburners and scrubbers, to handle the hazardous combustion byproducts, including hydrogen bromide gas.[2][3]

    • Arrange for a certified hazardous waste management provider to collect and transport the waste for final disposal.

III. Quantitative Data Summary

ParameterValueReference CompoundSource
Oral LD50 (Rat) 2600 mg/kgBromine[4]
Hazard Statements H317, H319, H4002,4,6-Tribromophenol
Precautionary Statement P5012,4,6-Tribromophenol
Waste Classification Halogenated Organic WasteBrominated Compounds[8]
Primary Disposal Method Incineration at a licensed facilityBromine-containing waste[2]

Hazard Statement Key:

  • H317: May cause an allergic skin reaction.

  • H319: Causes serious eye irritation.

  • H400: Very toxic to aquatic life.

  • P501: Dispose of contents/container to an approved waste disposal plant.

IV. Experimental Protocols Cited

The disposal procedures outlined are based on established safety protocols for handling hazardous chemicals and do not involve experimental methodologies. The core principle is the isolation and proper disposal of the hazardous material through certified channels.

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

start Start: This compound Waste Generated classify Classify Waste: Halogenated Organic Compound (Hazardous) start->classify segregate Segregate Waste: Use Dedicated, Compatible, and Labeled Container classify->segregate spill Spill or Release? segregate->spill spill_yes Follow Spill Response Protocol: - Evacuate & Ventilate - Wear Full PPE - Contain & Clean Up spill->spill_yes Yes store Store Securely: Designated Satellite Accumulation Area spill->store No spill_yes->segregate contact_vendor Contact Certified Hazardous Waste Vendor store->contact_vendor end End: Waste Disposed via Licensed Incineration contact_vendor->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2,4,6-Tribromophenyl caproate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2,4,6-Tribromophenyl caproate in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risk.

Chemical Profile and Hazards:

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial to ensure personnel safety. The following table summarizes the required PPE for handling this compound.

Protection Level Equipment Specifications
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Ensure gloves are inspected for integrity before each use. Discard and replace immediately if contaminated.
Eye and Face Protection Safety glasses with side shields or goggles, and a face shieldEye protection must be worn at all times. A face shield is required when there is a risk of splashing.
Skin and Body Protection Chemical-resistant laboratory coat or coverallsA fully buttoned lab coat or coveralls made of a chemical-resistant material should be worn.
Respiratory Protection NIOSH-approved respiratorA respirator may be necessary if handling the compound in a poorly ventilated area or if there is a risk of generating dust or aerosols.

Emergency First Aid Procedures

Immediate and appropriate first aid is critical in the event of an exposure.

Exposure Route First Aid Protocol
Skin Contact Immediately remove contaminated clothing. Rinse the affected skin area with plenty of soap and water.[2][3] Seek medical attention if irritation or a rash occurs.[2][3]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[1][2] Seek immediate medical attention.[3]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If the individual is not breathing, begin artificial respiration.[1][3] Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[3] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Handling and Storage

Proper handling and storage procedures are essential to maintain the integrity of the compound and the safety of the laboratory environment.

Procedure Guideline
Handling Use in a well-ventilated area, preferably within a chemical fume hood.[4] Avoid contact with skin, eyes, and clothing.[5] Avoid the formation of dust and aerosols.[4] Wash hands thoroughly after handling.[2]
Storage Store in a tightly closed container in a cool, dry, and well-ventilated area.[4] Keep away from incompatible materials such as oxidizing agents.

Spill and Disposal Plan

A clear and concise plan for managing spills and disposing of waste is mandatory.

Procedure Guideline
Spill Cleanup For small spills, dampen the solid material with a suitable solvent (e.g., alcohol) and transfer to a sealed container for disposal.[6] For larger spills, evacuate the area and prevent entry. Wear appropriate PPE and contain the spill.[5]
Waste Disposal Dispose of waste in accordance with local, state, and federal regulations.[1][7] The compound should be treated as hazardous waste. It may be dissolved in a combustible solvent and incinerated in a chemical incinerator equipped with an afterburner and scrubber.[4] Do not allow the substance to enter drains or waterways.[1][5]

Safe Handling and Disposal Workflow

The following diagram outlines the step-by-step process for safely handling and disposing of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Disposal a Review SDS and SOPs b Don Appropriate PPE a->b c Work in a Ventilated Area b->c d Weigh and Handle Compound c->d e Decontaminate Work Surfaces d->e h Collect Waste in Labeled Container d->h f Remove and Dispose of PPE e->f g Wash Hands Thoroughly f->g i Dispose of as Hazardous Waste h->i

Caption: Workflow for safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.